molecular formula C20H16FNO4S B15583291 RNA recruiter 2

RNA recruiter 2

カタログ番号: B15583291
分子量: 385.4 g/mol
InChIキー: BUGHTAVQXPJFDN-JTKJEDPUSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

RNA recruiter 2 is a useful research compound. Its molecular formula is C20H16FNO4S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C20H16FNO4S

分子量

385.4 g/mol

IUPAC名

ethyl (5Z)-5-[(4-fluoro-3-hydroxyphenyl)methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate

InChI

InChI=1S/C20H16FNO4S/c1-2-26-20(25)17-18(24)16(11-12-8-9-14(21)15(23)10-12)27-19(17)22-13-6-4-3-5-7-13/h3-11,23-24H,2H2,1H3/b16-11-,22-19?

InChIキー

BUGHTAVQXPJFDN-JTKJEDPUSA-N

製品の起源

United States

Foundational & Exploratory

What is the mechanism of action of RNA recruiter 2?

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of "RNA Recruiter 2," a novel molecule designed for targeted RNA degradation, reveals a sophisticated mechanism of action centered on the recruitment of the endoribonuclease RNase L to a specific RNA target. This technical guide elucidates the core mechanism, presents key quantitative data, details experimental methodologies, and provides visual representations of the underlying pathways and workflows.

Mechanism of Action

This compound operates as a Ribonuclease Targeting Chimera (RIBOTAC). It is a bifunctional molecule that tethers a target RNA-binding small molecule to a ligand that recruits a specific ribonuclease.[1][2] In the case of the extensively studied this compound, the target is the primary microRNA transcript pri-miR-96, an oncogenic RNA, and the recruited nuclease is RNase L.[2]

The mechanism can be broken down into the following key steps:

  • Binding to Target RNA: The molecule contains a small molecule component, Targaprimir-96 (also referred to as 1a), which is designed to specifically bind to the Drosha processing site of pri-miR-96.[2]

  • Recruitment of RNase L: this compound is conjugated to a short 2'-5' oligoadenylate (B1213165) (2'-5'A4) oligonucleotide.[2] 2'-5'A is a natural activator of RNase L, an enzyme involved in the antiviral immune response.[2] By presenting the 2'-5'A4 moiety, this compound effectively recruits the latent monomeric RNase L from the cellular environment.[2]

  • Activation of RNase L: The binding of the 2'-5'A4 part of the recruiter to RNase L induces its dimerization and subsequent activation.[2]

  • Targeted Cleavage of RNA: Once activated and localized to the pri-miR-96 transcript by the Targaprimir-96 component, RNase L cleaves the target RNA.[2] This targeted degradation prevents the maturation of the oncogenic miR-96, leading to the derepression of its target, the pro-apoptotic transcription factor FOXO1, and ultimately triggering apoptosis in cancer cells.[2]

This targeted recruitment strategy allows for the specific degradation of a chosen RNA molecule, offering a powerful tool for modulating gene expression and combating diseases driven by aberrant RNA function.[3]

Signaling Pathway Diagram

RNA_Recruiter_2_Mechanism cluster_cell Cancer Cell cluster_complex Ternary Complex Formation RR2 This compound RR2_bound This compound RR2->RR2_bound primiR96 pri-miR-96 (Oncogenic RNA) primmiR96_bound primmiR96_bound primiR96->primmiR96_bound miR96 Mature miR-96 primiR96->miR96 Normal Maturation (Inhibited) RNaseL_inactive Inactive RNase L (monomer) RNaseL_active Active RNase L (dimer) RNaseL_inactive->RNaseL_active RR2_bound->RNaseL_active Recruits & Activates RR2_bound->primmiR96_bound Binds to Drosha site primiR96_bound pri-miR-96 degraded_RNA Degraded pri-miR-96 RNaseL_active->degraded_RNA Cleaves degraded_RNA->miR96 Prevents formation of FOXO1 FOXO1 (Pro-apoptotic) miR96->FOXO1 Inhibits apoptosis Apoptosis FOXO1->apoptosis Promotes

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound and its components.

ParameterValueDescriptionReference
Binding Affinity (Kd) 20 nMBinding affinity of the parent compound (1a) to the Drosha site of pri-miR-96. The addition of the 2'-5'A4 component did not significantly affect this avidity.[2]
IC50 1 µMConcentration of a related compound (Compound 2 targeting pre-miR-21) that reduced miR-21 levels by 50% in cells.[3]
RNase L Activation 50% lowerThis compound assembled RNase L into its active oligomeric species at 50% lower levels compared to the natural substrate, 2'-5'A4, at the same concentration in vitro.[2]
Cellular Permeability ~50% reductionConjugation of the 2'-5'A4 moiety reduced the permeability of this compound by approximately 50% compared to the parent compound (1a).[2]

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.

In Vitro Cleavage Assay

Objective: To determine the ability of this compound to induce RNase L-mediated cleavage of pri-miR-96 in vitro.

Methodology:

  • RNA Preparation: A fluorescently labeled pri-miR-96 transcript is synthesized.

  • Reaction Mixture: The labeled pri-miR-96 is incubated with purified RNase L in a reaction buffer.

  • Compound Addition: this compound is added to the reaction mixture at various concentrations. Control reactions include RNase L alone, this compound alone, and the parent compound (1a) with 2'-5'A4.

  • Incubation: The reactions are incubated at a physiological temperature (e.g., 37°C) for a defined period.

  • Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). Cleavage is detected by the appearance of smaller fluorescently labeled RNA fragments. The intensity of the cleavage products is quantified to determine the cleavage efficiency.[2]

Cellular RNA Quantification (RT-qPCR)

Objective: To measure the levels of pri-miR-96 and mature miR-96 in cells treated with this compound.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines overexpressing miR-96 (e.g., MDA-MB-231) are cultured. The cells are then treated with varying concentrations of this compound or control compounds for a specified duration.

  • RNA Extraction: Total RNA is isolated from the treated and untreated cells using a suitable RNA extraction kit.

  • Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using specific primers for pri-miR-96 and mature miR-96.

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers and probes specific for pri-miR-96 and mature miR-96. A housekeeping gene is used for normalization.

  • Data Analysis: The relative expression levels of the target RNAs are calculated using the ΔΔCt method.[2]

RNA Immunoprecipitation (RIP)

Objective: To confirm the recruitment of RNase L to pri-miR-96 in cells treated with this compound.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with this compound. After treatment, the cells are lysed under conditions that preserve protein-RNA interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific for RNase L, which is coupled to magnetic beads. This captures RNase L and any associated RNA molecules.

  • Washing: The beads are washed to remove non-specifically bound proteins and RNA.

  • RNA Elution and Purification: The RNA bound to the immunoprecipitated RNase L is eluted and purified.

  • Analysis by RT-qPCR: The purified RNA is analyzed by RT-qPCR to detect the presence and quantify the amount of pri-miR-96. An enrichment of pri-miR-96 in the RIP sample from treated cells compared to control samples indicates the recruitment of RNase L to the target RNA.[2]

Experimental Workflow Diagrams

In Vitro Cleavage Assay Workflow

In_Vitro_Cleavage_Workflow start Start prep_rna Synthesize Fluorescently Labeled pri-miR-96 start->prep_rna prep_reaction Prepare Reaction Mix: - Labeled pri-miR-96 - Purified RNase L prep_rna->prep_reaction add_compound Add this compound and Controls prep_reaction->add_compound incubate Incubate at 37°C add_compound->incubate analyze Analyze by Denaturing PAGE incubate->analyze quantify Quantify Cleavage Products analyze->quantify end End quantify->end

Caption: Workflow for the in vitro cleavage assay.

Cellular RNA Quantification Workflow

Cellular_RNA_Quantification_Workflow start Start cell_culture Culture Cancer Cells (e.g., MDA-MB-231) start->cell_culture treatment Treat with this compound or Controls cell_culture->treatment rna_extraction Isolate Total RNA treatment->rna_extraction rt Reverse Transcription to cDNA rna_extraction->rt qpcr Perform qPCR for pri-miR-96 and mature miR-96 rt->qpcr analysis Calculate Relative Expression (ΔΔCt Method) qpcr->analysis end End analysis->end

Caption: Workflow for cellular RNA quantification by RT-qPCR.

References

An In-depth Technical Guide to RNA Recruiter 2: A RIBOTAC Approach for Targeted RNA Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of RNA recruiter 2, a pioneering molecule in the field of Ribonuclease Targeting Chimeras (RIBOTACs). This document details the underlying principles of its function, presents key quantitative data, and offers detailed protocols for the seminal experiments that characterized its activity.

Introduction: The Advent of RIBOTACs and this compound

The ability to selectively modulate the levels of specific RNA molecules holds immense therapeutic potential. While technologies like RNA interference (RNAi) and antisense oligonucleotides have demonstrated the power of targeting RNA, they often face challenges related to delivery and stability. An alternative and promising strategy is the use of small molecules to recruit endogenous cellular machinery to degrade target RNAs. This concept, analogous to Proteolysis Targeting Chimeras (PROTACs) for protein degradation, has given rise to RIBOTACs.

This compound is a bifunctional molecule designed to specifically target the primary microRNA-96 (pri-miR-96) for degradation by recruiting the latent cellular endonuclease, RNase L.[1] Dysregulation of miR-96 is implicated in various cancers, where it acts as an oncomiR by repressing the pro-apoptotic transcription factor FOXO1.[2] By inducing the degradation of pri-miR-96, this compound aims to restore FOXO1 expression and trigger apoptosis in cancer cells.[1]

Mechanism of Action: Hijacking RNase L for Targeted RNA Cleavage

This compound is a conjugate of two key moieties: a small molecule that selectively binds to the Drosha processing site of pri-miR-96 and a short 2'-5' polyadenylate (2'-5'A) oligonucleotide that serves as a recruiter for RNase L.[1]

The mechanism unfolds as follows:

  • Binding to Target RNA: The small molecule portion of this compound recognizes and binds to a specific structural motif within the pri-miR-96 transcript.

  • Recruitment of RNase L: The appended 2'-5'A moiety mimics the natural activator of RNase L, an enzyme typically involved in the antiviral response. This recruits latent RNase L to the proximity of the pri-miR-96 transcript.

  • Activation and Cleavage: The localized increase in concentration of RNase L at the target RNA, facilitated by the RIBOTAC, leads to its dimerization and activation. The activated RNase L then endonucleolytically cleaves the pri-miR-96 transcript.

  • RNA Degradation and Downstream Effects: The cleavage of pri-miR-96 prevents its maturation into functional miR-96. This leads to the de-repression of its target, FOXO1, ultimately resulting in the upregulation of pro-apoptotic proteins and the induction of apoptosis in cancer cells.[1]

Signaling Pathway Diagram

RNA_Recruiter_2_Pathway cluster_cell Cancer Cell cluster_ternary_complex Ternary Complex Formation RNA_recruiter_2 This compound Ternary_Complex [pri-miR-96 :: this compound :: RNase L] RNA_recruiter_2->Ternary_Complex Binds pri_miR_96 pri-miR-96 pri_miR_96->Ternary_Complex Binds Cleaved_pri_miR_96 Cleaved pri-miR-96 Fragments RNase_L Latent RNase L (monomer) RNase_L->Ternary_Complex Recruited Activated_RNase_L Activated RNase L (dimer) Ternary_Complex->Activated_RNase_L Induces Dimerization Activated_RNase_L->pri_miR_96 Cleaves Degradation RNA Degradation Cleaved_pri_miR_96->Degradation No_mature_miR_96 Reduced mature miR-96 levels Degradation->No_mature_miR_96 FOXO1_mRNA FOXO1 mRNA No_mature_miR_96->FOXO1_mRNA De-repression FOXO1_Protein FOXO1 Protein (Pro-apoptotic) FOXO1_mRNA->FOXO1_Protein Translation Apoptosis Apoptosis FOXO1_Protein->Apoptosis Induces

Caption: Mechanism of this compound-mediated degradation of pri-miR-96.

Quantitative Data Summary

The efficacy of this compound and its precursor molecules has been quantified through various in vitro and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound and Control Compounds

CompoundTargetAssayResultReference
2 (RNA Recruiter) pri-miR-96In vitro cleavageInduces cleavage at U12[1]
1a (Binding moiety only)pri-miR-96In vitro cleavageNo cleavage[1]
2'-5'A₄ (Recruiting moiety only)pri-miR-96In vitro cleavageInduces cleavage at U12[1]
1a + 2'-5'A₄pri-miR-96In vitro cleavageShifts cleavage site to U35[1]

Table 2: Cellular Activity of this compound in MDA-MB-231 Cells

CompoundConcentrationEffect on pri-miR-96Effect on mature miR-96Effect on FOXO1 ProteinReference
2 (RNA Recruiter) 200 nMDecreaseDecrease~2-fold increase[1]
1a (Binding moiety only)200 nMIncrease (inhibits Drosha)Decrease-[1]
2'-5'A₄ (Recruiting moiety only)-No effectNo effect-[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound, based on the supplementary information provided in the primary literature.[2]

In Vitro RNA Cleavage Assay

This assay assesses the ability of this compound to induce RNase L-mediated cleavage of a target RNA in a controlled, cell-free environment.

Materials:

  • 5X RNase L reaction buffer (composition not specified, typically contains Tris-HCl, MgCl₂, KCl, DTT)

  • Recombinant human RNase L

  • 5'-FAM labeled pri-miR-96 RNA

  • This compound (Compound 2 ) and control compounds (1a, 2'-5'A₄)

  • Nuclease-free water

  • Denaturing polyacrylamide gel (20%)

  • TBE buffer

  • Gel loading buffer

Procedure:

  • Prepare the reaction mixture in a final volume of 10 µL by adding the components in the following order: nuclease-free water, 5X RNase L reaction buffer (to a final concentration of 1X), 5'-FAM labeled pri-miR-96 (final concentration, e.g., 250 nM), and the test compound at the desired concentration.

  • Initiate the reaction by adding recombinant human RNase L (final concentration, e.g., 50 nM).

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding an equal volume of gel loading buffer containing formamide.

  • Denature the samples by heating at 95°C for 5 minutes, followed by snap-cooling on ice.

  • Resolve the RNA fragments by electrophoresis on a 20% denaturing polyacrylamide gel in 1X TBE buffer.

  • Visualize the FAM-labeled RNA fragments using a fluorescent gel imager.

Workflow for In Vitro RNA Cleavage Assay

In_Vitro_Cleavage_Workflow start Start prep_mix Prepare Reaction Mix (Buffer, FAM-pri-miR-96, Compound) start->prep_mix add_rnase Add Recombinant RNase L prep_mix->add_rnase incubate Incubate at 37°C add_rnase->incubate stop_rxn Stop Reaction (add loading buffer) incubate->stop_rxn denature Denature at 95°C stop_rxn->denature run_gel Run Denaturing PAGE denature->run_gel visualize Visualize FAM Signal run_gel->visualize end End visualize->end

Caption: Workflow for the in vitro RNA cleavage assay.

Cellular Uptake Analysis by Flow Cytometry

This protocol is for quantifying the cellular entry of this compound, which is crucial for its biological activity. A fluorescently labeled version of the compound is typically used.

Materials:

  • MDA-MB-231 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Fluorescently labeled this compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the fluorescently labeled this compound at the desired concentration for a specified time (e.g., 4 hours) in complete culture medium. Include an untreated control.

  • After incubation, wash the cells twice with ice-cold PBS to remove any unbound compound.

  • Detach the cells using Trypsin-EDTA, and then neutralize with complete culture medium.

  • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).

  • Analyze the cell suspension on a flow cytometer, exciting at the appropriate wavelength for the fluorophore and measuring the emission.

  • Gate on the live cell population based on forward and side scatter, and quantify the mean fluorescence intensity of the cells.

Workflow for Cellular Uptake Analysis

Cellular_Uptake_Workflow start Start seed_cells Seed MDA-MB-231 cells start->seed_cells treat_cells Treat with Fluorescently Labeled Compound seed_cells->treat_cells wash_cells Wash with PBS treat_cells->wash_cells harvest_cells Harvest Cells (Trypsinize) wash_cells->harvest_cells pellet_and_wash Pellet and Wash Cells harvest_cells->pellet_and_wash resuspend Resuspend in FACS Buffer pellet_and_wash->resuspend analyze Analyze by Flow Cytometry resuspend->analyze end End analyze->end

Caption: Workflow for cellular uptake analysis by flow cytometry.

RNA Immunoprecipitation (RIP) followed by RT-qPCR

This experiment is designed to demonstrate the formation of a ternary complex between this compound, pri-miR-96, and RNase L in cells.

Materials:

  • MDA-MB-231 cells

  • This compound (Compound 2 )

  • Cell lysis buffer

  • Anti-RNase L antibody

  • Control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • RNA extraction kit

  • RT-qPCR reagents for pri-miR-96

Procedure:

  • Treat MDA-MB-231 cells with this compound (e.g., 200 nM) for a specified time.

  • Lyse the cells and pre-clear the lysate with protein A/G beads.

  • Incubate the pre-cleared lysate with an anti-RNase L antibody or control IgG overnight at 4°C.

  • Add protein A/G magnetic beads to pull down the antibody-protein-RNA complexes.

  • Wash the beads extensively to remove non-specific binding.

  • Elute the complexes and extract the co-immunoprecipitated RNA.

  • Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for pri-miR-96 to determine its enrichment in the RNase L immunoprecipitate compared to the IgG control.

Conclusion and Future Directions

This compound represents a significant advancement in the development of small molecules that can modulate RNA function through the recruitment of endogenous enzymes. The data and protocols presented herein provide a comprehensive guide for researchers interested in this and similar technologies. The ability to catalytically degrade specific RNA transcripts with small, cell-permeable molecules opens up new avenues for therapeutic intervention in a wide range of diseases. Future work in this area will likely focus on expanding the repertoire of recruitable RNases, improving the potency and selectivity of the RNA-binding moieties, and applying the RIBOTAC strategy to a broader range of disease-relevant RNAs.

Disclaimer: The protocols provided are based on published literature and should be adapted and optimized for specific experimental conditions. Always follow appropriate laboratory safety procedures.

References

Whitepaper: In Silico Modeling of RNA Recruiter 2 Binding to QSOX1 mRNA

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the in silico modeling of RNA recruiter 2 binding for researchers, scientists, and drug development professionals.

Introduction

Ribonucleic acid (RNA) has emerged as a pivotal class of therapeutic targets.[1][2][3] Unlike the relatively static nature of DNA, RNA molecules adopt complex three-dimensional structures, including hairpins, pseudoknots, and junctions, which are crucial for their function in regulating gene expression.[4][5][6][7] The dysregulation of specific RNAs is implicated in numerous diseases, making them attractive targets for small molecule intervention. However, the inherent flexibility of RNA and the scarcity of high-resolution structural data present significant challenges for traditional drug discovery.[8][9]

Computational, or in silico, modeling offers a powerful suite of tools to overcome these hurdles.[10][11] By simulating the interactions between small molecules and RNA at an atomic level, these methods can predict binding sites, assess binding affinity, and provide insights into the structural basis of recognition, thereby accelerating the discovery of novel RNA-targeting therapeutics.[8][9]

This guide focuses on the in silico modeling of This compound , a small molecule ligand designed to bind specifically to the mRNA of Quiescin Sulfhydryl Oxidase 1 (QSOX1).[12] this compound is a key component of a Ribonuclease Targeting Chimera (RIBOTAC), a novel therapeutic modality designed to selectively degrade target RNAs.[12][13] Understanding and accurately modeling the binding of this compound to its target is the foundational step in the rational design and optimization of such compounds.

The RIBOTAC Mechanism of Action

RIBOTACs represent a groundbreaking strategy for targeted RNA degradation. They are chimeric molecules comprising two key moieties: a ligand that specifically binds to a target RNA (e.g., this compound) and a second ligand that recruits an endogenous ribonuclease (RNase), such as RNase L.[13] The binding of the RIBOTAC to the target RNA brings the nuclease into close proximity, leading to the catalytic cleavage and subsequent degradation of the RNA. This process effectively silences the gene expression of the target.

RIBOTAC_Mechanism cluster_steps RIBOTAC Signaling Pathway step1 1. Target Recognition This compound binds to QSOX1 mRNA step2 2. Nuclease Recruitment Recruiter moiety binds and activates RNase L step1->step2 step3 3. RNA Cleavage Activated RNase L degrades QSOX1 mRNA step2->step3 rnase_active Active RNase L step2->rnase_active Activation step4 4. Product Release RIBOTAC and RNase L dissociate step3->step4 rna QSOX1 mRNA step3->rna Degradation ribotac RIBOTAC ribotac->step1 rna->step1 rnase_inactive Inactive RNase L rnase_inactive->step2 In_Silico_Workflow cluster_prep 1. System Preparation cluster_docking 2. Binding Pose Prediction cluster_refinement 3. Refinement and Analysis rna_prep RNA Target Preparation (Secondary Structure Prediction, 3D Modeling - e.g., SimRNA) site_pred Binding Site Prediction (e.g., SiteMap, SILCS-RNA) rna_prep->site_pred ligand_prep Ligand Preparation (this compound 3D Structure, Energy Minimization) docking Molecular Docking (e.g., AutoDock, Glide, rDock) Generates binding poses ligand_prep->docking site_pred->docking md_sim Molecular Dynamics (MD) Simulation (Assesses stability and conformational changes of the complex) docking->md_sim binding_energy Binding Free Energy Calculation (e.g., FEP, MM/PBSA) Predicts binding affinity (ΔG, Kd) md_sim->binding_energy Experimental_Workflow cluster_binding 1. Binding Confirmation cluster_quantification 2. Affinity & Thermodynamic Quantification cluster_structure 3. Structural Validation insilico_hits Top In Silico Predicted Binders (e.g., this compound) filter_binding Filter-Binding Assay (Qualitative check for interaction) insilico_hits->filter_binding emsa Electrophoretic Mobility Shift Assay (EMSA) (Visualizes complex formation) insilico_hits->emsa itc Isothermal Titration Calorimetry (ITC) (Measures Kd, ΔH, ΔS, Stoichiometry) filter_binding->itc If positive spr Surface Plasmon Resonance (SPR) / BLI (Measures kon, koff, Kd) emsa->spr If positive nmr NMR Spectroscopy (Provides solution structure and identifies binding interface) itc->nmr For detailed mechanism xray X-ray Crystallography (Provides high-resolution atomic structure of the complex) spr->xray For detailed structure

References

The Structural and Functional Landscape of RNA Recruiters for Targeted RNA Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The targeted degradation of specific RNA molecules presents a promising therapeutic strategy for a host of diseases driven by aberrant RNA function or expression. A key modality in this emerging field is the use of small molecules known as Ribonuclease Targeting Chimeras (RIBOTACs). These bifunctional molecules are engineered to bind a specific RNA target and concurrently recruit an endogenous ribonuclease to catalyze its degradation. This technical guide provides a comprehensive overview of the structural biology of these RNA recruiters, focusing on the well-characterized RNase L-recruiting RIBOTACs, their targets, and the experimental methodologies used to characterize them. We delve into the molecular architecture of the key players, present quantitative data on their interactions, and provide detailed protocols for their study, with the aim of equipping researchers and drug development professionals with the foundational knowledge to advance this therapeutic paradigm.

Introduction to RNA Recruiters and the RIBOTAC Concept

RIBOTACs represent a novel class of chemical tools and potential therapeutics that leverage the cell's own machinery to eliminate disease-causing RNAs.[1][] The archetypal RIBOTAC consists of two key moieties connected by a chemical linker: an RNA-binding domain that recognizes a specific structural motif on the target RNA, and an effector-recruiting domain that engages an endogenous ribonuclease.[3][4]

The predominant strategy to date involves the recruitment of Ribonuclease L (RNase L) , a latent endoribonuclease that is a key component of the innate immune system.[5] In its inactive state, RNase L exists as a monomer.[6] Its activation is triggered by the binding of 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate (B1213165) synthetases (OAS) upon sensing double-stranded RNA, typically during viral infection.[7][8] The binding of 2-5A induces the dimerization of RNase L, leading to the activation of its nuclease domains and the subsequent cleavage of single-stranded RNAs.[8][9]

RIBOTACs co-opt this natural process by bringing an RNase L activator into close proximity with a target RNA. This induced proximity facilitates the local dimerization and activation of RNase L, resulting in the site-specific cleavage and subsequent degradation of the target RNA.[6] A key advantage of this approach is its catalytic nature; a single RIBOTAC molecule can mediate the destruction of multiple target RNA molecules.[10]

Structural Biology of the Key Components

A detailed understanding of the three-dimensional structures of the target RNA, the RNA-binding small molecule, and RNase L is paramount for the rational design of effective RIBOTACs.

RNA Target Structures

RIBOTACs do not target the primary sequence of an RNA, but rather its complex three-dimensional architecture. Disease-associated RNAs, including messenger RNAs (mRNAs) and non-coding RNAs like microRNA precursors (pre-miRNAs), often fold into stable secondary and tertiary structures such as hairpins, bulges, and pseudoknots. These structures can present unique pockets and surfaces that can be selectively recognized by small molecules.[1][10]

The RNase L Nuclease

Human RNase L is a multi-domain protein comprising an N-terminal ankyrin repeat (ANK) domain, a central pseudokinase (PK) domain, and a C-terminal ribonuclease (KEN) domain.[9][11]

  • ANK Domain: This domain is primarily responsible for binding the 2-5A activator.

  • Pseudokinase (PK) Domain: While catalytically inactive as a kinase, this domain is crucial for dimerization and allosteric regulation of the nuclease activity. It also contains a binding site for ATP/ADP, which is necessary for full enzymatic activity.[12]

  • KEN Domain: This is the catalytic domain responsible for RNA cleavage.

Crystal structures of human RNase L have been solved in complex with its natural activator 2-5A and ATP analogs, revealing the molecular basis of its activation.[9] These structures show that RNase L forms a "crossed" homodimer, where the ANK and PK domains of each protomer interact to form a stable complex. This dimerization brings the two KEN domains into a configuration that allows for asymmetric RNA recognition and cleavage.[9] One KEN domain recognizes a specific nucleotide (preferentially a uridine), while the other protomer cleaves the RNA backbone.[9] RNase L preferentially cleaves RNA at the 3' side of UN dinucleotides (where N is any nucleotide).[9]

To date, a high-resolution crystal or cryo-EM structure of the complete ternary complex—comprising an RNA, a RIBOTAC, and the RNase L dimer—has not been reported. The determination of such a structure remains a key goal in the field, as it would provide invaluable insights for the design of next-generation RNA degraders.

Quantitative Analysis of RNA Recruiter Interactions

The efficacy of a RIBOTAC is governed by the binding affinities of its components and the kinetics of the induced degradation. Below are tables summarizing key quantitative data from published studies on various RIBOTACs.

RNA-Binding Moiety Target RNA Binding Affinity (Kd) Reference(s)
Dovitinibpre-miR-213 µM[13]
c-Jun binderJUN-mRNA1.1 µM[10]
c-Myc binderc-Myc-mRNA2.3 µM[10]

Table 1: Binding Affinities of RNA-Binding Moieties to their Targets.

RIBOTAC Target RNA EC50 / IC50 Cell Line Reference(s)
pri-miR-96 RIBOTAC (Compound 2)pri-miR-96~200 nM (for cleavage)MDA-MB-231[10]
JUN-RIBOTACJUN-mRNA~2 µM (for mRNA reduction)Mia PaCa-2[10]
TERRA-RIBOTAC (RIBO-ISCH-1)TERRA lncRNA1.14 µM (binding EC50)In vitro[14]
pre-miR-372 Degrader (Compound 3)pre-miR-3721.2 µM (for in vitro cleavage)In vitro[10]

Table 2: In Vitro and Cellular Potency of Selected RIBOTACs.

RNase L Recruiter Activator Type EC50 for RNase L Activation Reference(s)
2-5A TetramerNatural Ligand Analog1.0 nM[15]
Acyclonucleoside Analog 14Synthetic Analog9.0 nM[15]
Acyclonucleoside Analog 15Synthetic Analog1.7 nM[15]

Table 3: Potency of RNase L Activators.

Signaling and Mechanistic Pathways

The mechanism of action of an RNase L-recruiting RIBOTAC involves the formation of a key ternary complex, leading to a cascade of events that results in targeted RNA degradation.

RIBOTAC_Mechanism cluster_extracellular Extracellular cluster_cellular Cellular Compartment RIBOTAC_out RIBOTAC RIBOTAC_in RIBOTAC RIBOTAC_out->RIBOTAC_in Cellular Uptake TernaryComplex RNA:RIBOTAC:RNase L Ternary Complex RIBOTAC_in->TernaryComplex TargetRNA Target RNA (e.g., pri-miR-96) TargetRNA->TernaryComplex Cleavage Site-Specific RNA Cleavage TargetRNA->Cleavage RNaseL_mono Inactive RNase L (Monomer) RNaseL_mono->TernaryComplex Recruitment RNaseL_dimer Active RNase L (Dimer) TernaryComplex->RNaseL_dimer Induced Dimerization RNaseL_dimer->Cleavage Catalysis Degradation RNA Degradation (by exonucleases) Cleavage->Degradation Phenotype Downstream Biological Effect (e.g., Apoptosis) Degradation->Phenotype

Caption: Mechanism of action for an RNase L-recruiting RIBOTAC.

Experimental Protocols and Workflows

The discovery and validation of a novel RIBOTAC requires a suite of biochemical, biophysical, and cellular assays. This section outlines the general workflow and key experimental protocols.

General Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays A 1. Identify RNA Target & RNA-Binding Small Molecule B 2. Synthesize RIBOTAC Chimera A->B C 3. In Vitro Validation B->C D 4. Cellular Assays C->D C1 Binding Affinity (e.g., Filter Binding, NMR) C->C1 C2 RNase L Activation Assay C->C2 C3 In Vitro Cleavage Assay C->C3 E 5. In Vivo Studies D->E D1 Target RNA Degradation (RT-qPCR) D->D1 D2 Protein Level Changes (Western Blot) D->D2 D3 Ternary Complex Formation (Co-Immunoprecipitation) D->D3 D4 Phenotypic Assays (e.g., Apoptosis, Proliferation) D->D4

Caption: General experimental workflow for RIBOTAC development and validation.

Synthesis of the RNase L Recruiter (2'-5' Oligoadenylate)

The RNase L-recruiting moiety is often a synthetic analog of 2-5A. While chemical synthesis is complex, enzymatic synthesis provides a robust method for generating these molecules.[16]

Protocol: Enzymatic Synthesis of 2-5A [7][16]

  • Protein Expression and Purification: Express and purify recombinant human Oligoadenylate Synthetase (OAS1 or OAS2) from E. coli or other suitable systems.

  • Enzymatic Reaction:

    • Set up a reaction mixture containing purified OAS enzyme, ATP, dsRNA (e.g., poly(I:C)) to activate the OAS, and a suitable buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

    • Incubate the reaction at 37°C for several hours. The length of the 2-5A products can be influenced by the reaction time and enzyme concentration.

  • Purification:

    • Terminate the reaction and remove the enzyme and dsRNA, for example, by ultrafiltration.

    • Purify the 2-5A products from the remaining ATP and other small molecules using High-Performance Liquid Chromatography (HPLC) on an anion-exchange column (e.g., Dionex PA100).[7]

  • Characterization: Confirm the identity and purity of the 2-5A oligomers by mass spectrometry.

In Vitro RNase L Cleavage Assay

This assay is crucial to demonstrate that the RIBOTAC can induce RNase L-mediated cleavage of the target RNA in a controlled environment.[17][18]

Protocol: FRET-based Cleavage Assay

  • Substrate Preparation:

    • Synthesize the target RNA sequence with a fluorophore (e.g., FAM) on one end and a quencher (e.g., BHQ) on the other. In its intact state, the proximity of the quencher to the fluorophore results in low fluorescence.

    • Alternatively, the target RNA can be radiolabeled (e.g., with ³²P).

  • Recombinant RNase L: Use purified, recombinant human RNase L.[6]

  • Assay Setup:

    • In a microplate, combine the fluorescently labeled RNA substrate, the RIBOTAC at various concentrations, and a suitable cleavage buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl).

    • Initiate the reaction by adding purified RNase L.

  • Data Acquisition:

    • Monitor the increase in fluorescence over time using a plate reader. Cleavage of the RNA separates the fluorophore from the quencher, leading to a quantifiable increase in signal.

    • If using a radiolabeled substrate, the reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.

  • Controls: Include reactions without RNase L, without the RIBOTAC, and with a non-targeting control RIBOTAC to ensure the observed cleavage is specific and dependent on all components.

Cellular Target RNA Degradation Assay (RT-qPCR)

This assay quantifies the reduction of the target RNA in a cellular context, which is a primary indicator of RIBOTAC efficacy.[10]

Protocol: RT-qPCR for RNA Levels

  • Cell Culture and Treatment:

    • Plate cells of interest (e.g., a cancer cell line overexpressing the target RNA) and allow them to adhere.

    • Treat the cells with the RIBOTAC at a range of concentrations for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit or a standard Trizol-based protocol.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the target RNA and one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.

    • Use a fluorescent dye like SYBR Green or a probe-based system (e.g., TaqMan) to quantify the amount of amplified DNA in real-time.

  • Data Analysis: Calculate the relative expression of the target RNA in treated versus control cells using the ΔΔCt method, after normalizing to the housekeeping gene(s).

Ternary Complex Formation (Co-Immunoprecipitation)

This assay provides evidence for the formation of the RNA:RIBOTAC:RNase L ternary complex within the cell, supporting the proposed mechanism of action.[6]

Protocol: RNA Co-Immunoprecipitation (RIP)

  • Cell Treatment: Treat cells with the RIBOTAC or a vehicle control.

  • Cell Lysis: Lyse the cells under non-denaturing conditions using a specific IP lysis buffer to preserve protein-RNA complexes.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for RNase L.

    • Add protein A/G-coupled magnetic or agarose (B213101) beads to capture the antibody-RNase L complexes.

    • Wash the beads extensively to remove non-specifically bound proteins and RNA.

  • RNA Elution and Analysis:

    • Elute the RNA from the immunoprecipitated complexes.

    • Analyze the presence of the target RNA in the eluted fraction using RT-qPCR, as described above.

  • Controls: An increase in the amount of target RNA pulled down with the RNase L antibody in RIBOTAC-treated cells compared to control cells indicates the formation of the ternary complex. Use of a non-specific IgG antibody is a crucial negative control.

Conclusion and Future Perspectives

The development of RNA recruiters, particularly RNase L-recruiting RIBOTACs, has opened a new frontier in precision medicine. By leveraging fundamental principles of structural biology and chemical biology, it is now possible to design small molecules that can be programmed to destroy specific, disease-causing RNAs. While significant progress has been made, the field is still in its early stages. Key future directions include the determination of high-resolution structures of the ternary RNA:RIBOTAC:nuclease complexes to guide rational design, the discovery of small molecules that can recruit other endogenous ribonucleases to expand the scope of this technology, and the continued optimization of the pharmacokinetic and pharmacodynamic properties of these molecules to translate their promise into clinical reality. This guide provides a foundational framework of the structural knowledge and experimental methodologies that will be critical for advancing this exciting therapeutic modality.

References

Methodological & Application

Application Notes and Protocols for F1-RIBOTAC (RNA Recruiter 2-based) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonuclease Targeting Chimeras (RIBOTACs) are bifunctional molecules designed to selectively degrade target RNA molecules within a cellular environment. This technology offers a promising strategy for modulating gene expression at the post-transcriptional level, with significant therapeutic potential. The F1-RIBOTAC is a specific RIBOTAC designed to target and degrade the mRNA of Quiescin Sulfhydryl Oxidase 1, isoform A (QSOX1-a), an oncogene implicated in the progression and metastasis of several cancers, including breast cancer.[1][2][3]

The F1-RIBOTAC molecule is comprised of three key components:

  • F1 (RNA Recruiter 2): A small molecule ligand that specifically binds to a structured region within the 5' untranslated region (5' UTR) of QSOX1-a mRNA.[3][4]

  • Linker: A chemical linker that connects the RNA-binding moiety to the RNase L recruiter.

  • RNase L Recruiter: A small molecule that binds to and activates the latent endoribonuclease RNase L.[5][6]

By bringing RNase L into close proximity with the QSOX1-a mRNA, F1-RIBOTAC induces the targeted degradation of the mRNA, leading to a subsequent reduction in QSOX1-a protein levels.[3][4] This targeted degradation has been shown to inhibit cancer cell invasion and proliferation, highlighting the therapeutic potential of this approach.[2][3]

These application notes provide a detailed protocol for the use of F1-RIBOTAC in cell culture, with a focus on the triple-negative breast cancer cell line MDA-MB-231, a commonly used model for studying QSOX1-a function.[2][3]

Data Presentation

The following tables summarize quantitative data from studies utilizing F1-RIBOTAC and other RIBOTACs to demonstrate their efficacy in cell culture.

Table 1: Efficacy of F1-RIBOTAC in MDA-MB-231 Cells

ParameterConcentrationIncubation TimeResultReference
QSOX1-a mRNA reduction10 µMNot Specified35% reduction[2]
Cell InvasivenessNot SpecifiedNot Specified40% decrease[2]
QSOX1 mRNA enrichment (by F1)5 µM16 hours~6-fold enrichment[3]
QSOX1 mRNA enrichment (by F1)20 µM16 hours~12-fold enrichment[3]

Table 2: Efficacy of Other RIBOTACs in Various Cancer Cell Lines

RIBOTAC TargetCell LineConcentrationResultReference
pri-miR-96Triple-negative breast cancer cells200 nMSite-selective cleavage[2]
pre-miR-155Not Specified100 nM~70% reduction in pre- and mat-miR-155[2]
JUN-mRNAMia PaCa-22 µM40% mRNA reduction, 75% protein reduction[2]
MYC-mRNAHeLa, MDA-MB-231, Namalwa10 µM50% mRNA reduction, 50% protein reduction[2]

Signaling Pathway and Experimental Workflow

Signaling Pathway of F1-RIBOTAC Action

F1_RIBOTAC_Pathway F1_RIBOTAC F1-RIBOTAC (this compound-based) Ternary_Complex Ternary Complex: F1-RIBOTAC-QSOX1 mRNA-RNase L F1_RIBOTAC->Ternary_Complex Binds to QSOX1_mRNA QSOX1-a mRNA (5' UTR) QSOX1_mRNA->Ternary_Complex Degraded_mRNA Degraded QSOX1-a mRNA Fragments QSOX1_mRNA->Degraded_mRNA RNase_L Inactive RNase L (Monomer) RNase_L->Ternary_Complex Recruited & Activated Active_RNase_L Active RNase L (Dimer) Ternary_Complex->Active_RNase_L Active_RNase_L->QSOX1_mRNA Cleaves No_Translation Inhibition of Translation Degraded_mRNA->No_Translation Reduced_Protein Reduced QSOX1-a Protein Levels No_Translation->Reduced_Protein Phenotype Decreased Cell Invasion and Proliferation Reduced_Protein->Phenotype

Caption: Mechanism of F1-RIBOTAC-mediated degradation of QSOX1-a mRNA.

Experimental Workflow for Assessing F1-RIBOTAC Activity

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_controls Essential Controls Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Treatment 2. Treatment with F1-RIBOTAC (and controls) Cell_Culture->Treatment RNA_Isolation 3a. RNA Isolation Treatment->RNA_Isolation Protein_Lysis 3b. Protein Lysis Treatment->Protein_Lysis Functional_Assay 3c. Functional Assays Treatment->Functional_Assay Vehicle Vehicle Control (e.g., DMSO) Inactive_Compound Inactive Compound Control RNaseL_KO RNase L Knockout Cell Line RT_qPCR 4a. RT-qPCR for QSOX1-a mRNA levels RNA_Isolation->RT_qPCR Western_Blot 4b. Western Blot for QSOX1 Protein Protein_Lysis->Western_Blot Invasion_Assay 4c. Cell Invasion/ Migration Assay Functional_Assay->Invasion_Assay

Caption: Workflow for evaluating F1-RIBOTAC efficacy in cell culture.

Experimental Protocols

General Cell Culture and Maintenance of MDA-MB-231 Cells
  • Cell Line: MDA-MB-231 (ATCC® HTB-26™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells when they reach 80-90% confluency. Wash the cell monolayer with PBS, detach with Trypsin-EDTA, and resuspend in fresh culture medium. Seed new flasks at a 1:3 to 1:6 split ratio.

Preparation of F1-RIBOTAC Stock Solution
  • Solvent: Dissolve F1-RIBOTAC in sterile, nuclease-free Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Treatment of MDA-MB-231 Cells with F1-RIBOTAC
  • Cell Seeding: Seed MDA-MB-231 cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein analysis, 24-well plates for functional assays) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the F1-RIBOTAC stock solution and dilute it to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM) in fresh, pre-warmed culture medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing F1-RIBOTAC or the appropriate controls (see Section 7).

  • Incubation: Incubate the cells for the desired period (e.g., 16, 24, or 48 hours). The optimal incubation time may need to be determined empirically.

Analysis of QSOX1-a mRNA Levels by RT-qPCR
  • RNA Isolation: Following treatment, wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol or a lysis buffer from an RNA purification kit). Isolate total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

  • Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for QSOX1-a, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).

    • Use primers that specifically amplify the QSOX1-a isoform.

    • Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in QSOX1-a mRNA expression.

Analysis of QSOX1 Protein Levels by Western Blot
  • Protein Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for QSOX1 (e.g., at a 1:1000 dilution) overnight at 4°C.[5]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cell Invasion Assay (Boyden Chamber Assay)
  • Preparation of Inserts: Coat the upper surface of transwell inserts (8 µm pore size) with a thin layer of Matrigel or a similar basement membrane extract and allow it to solidify.

  • Cell Seeding:

    • Harvest the treated MDA-MB-231 cells and resuspend them in serum-free medium.

    • Seed 5 x 10⁴ cells into the upper chamber of the prepared inserts.

  • Chemoattractant: Add complete medium (containing 10% FBS) to the lower chamber as a chemoattractant.

  • Incubation: Incubate the plate for 20-24 hours at 37°C.

  • Analysis:

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol.

    • Stain the cells with crystal violet.

    • Count the number of stained cells in several microscopic fields to quantify cell invasion.

Essential Control Experiments
  • Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve the F1-RIBOTAC.

  • Inactive Compound Control: If available, use a structurally similar compound that does not bind to QSOX1-a mRNA or does not recruit RNase L. This control helps to ensure that the observed effects are specific to the F1-RIBOTAC's mechanism of action.

  • RNase L Knockdown/Knockout Cells: Perform the experiment in MDA-MB-231 cells where RNase L has been knocked down (e.g., using siRNA) or knocked out (using CRISPR/Cas9). A significant reduction or abolition of F1-RIBOTAC activity in these cells would confirm that the degradation of QSOX1-a mRNA is RNase L-dependent.[5]

Conclusion

The F1-RIBOTAC, which incorporates this compound, represents a powerful tool for the targeted degradation of QSOX1-a mRNA in cancer cells. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this technology in a cell culture setting. By following these detailed methodologies and incorporating the appropriate controls, researchers can robustly assess the efficacy and mechanism of action of F1-RIBOTAC and other related RNA-degrading small molecules, paving the way for further advancements in RNA-targeted therapeutics.

References

Application Notes and Protocols for the Synthesis of F1-RIBOTAC Targeting QSOX1-a mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and functional validation of F1-RIBOTAC, a ribonuclease-targeting chimera designed to specifically degrade the mRNA of Quiescin Sulfhydryl Oxidase 1, isoform a (QSOX1-a). The protocols outlined below are based on the findings reported by Tong et al. in the Journal of the American Chemical Society (2022).[1][2]

Introduction

Ribonuclease-Targeting Chimeras (RIBOTACs) are bifunctional molecules that recruit endogenous ribonucleases to specific RNA targets, leading to their degradation. F1-RIBOTAC is comprised of three key components: an RNA-binding molecule (F1) that targets a structured region in the 5' untranslated region (UTR) of QSOX1-a mRNA, a linker moiety, and an RNase L recruiting ligand, herein referred to as RNA recruiter 2.[1] By bringing RNase L into proximity with the target mRNA, F1-RIBOTAC induces the specific degradation of QSOX1-a, an isoform implicated in cancer progression.[1]

Principle of Action

The mechanism of F1-RIBOTAC relies on the principles of induced proximity. The F1 moiety selectively binds to a unique structural motif within the 5' UTR of QSOX1-a mRNA. The covalently attached this compound then engages with and activates endogenous RNase L, a potent endoribonuclease. This ternary complex formation leads to the localized cleavage of the QSOX1-a mRNA, which is subsequently degraded by cellular machinery. This targeted degradation results in a decrease in QSOX1-a protein levels.

F1_RIBOTAC_Mechanism cluster_0 F1-RIBOTAC cluster_1 Target RNA cluster_2 Cellular Machinery F1 F1 (RNA Binder) (HY-168460) Linker Linker (HY-W008005) F1->Linker QSOX1a QSOX1-a mRNA F1->QSOX1a Binding Recruiter This compound (RNase L Ligand) (HY-168452) Linker->Recruiter RNaseL Endogenous RNase L Recruiter->RNaseL Recruitment & Activation Degradation mRNA Degradation QSOX1a->Degradation RNaseL->QSOX1a Cleavage

Figure 1: Mechanism of action of F1-RIBOTAC.

Quantitative Data Summary

The following tables summarize the key quantitative data for F1-RIBOTAC as reported in the literature.

Table 1: Binding Affinity of F1-RIBOTAC and its Components to QSOX1-a mRNA

CompoundTarget RNABinding Affinity (Kd, µM)
F1-AmideQSOX1-a 5' UTR26 ± 9
F1-RIBOTACQSOX1-a 5' UTR11 ± 5
F1-CTRL (inactive control)QSOX1-a 5' UTR10 ± 3
F1-RIBOTACMutant QSOX1-a 5' UTR> 100

Table 2: In-cell Efficacy of F1-RIBOTAC

Cell LineTreatmentConcentration (µM)% Reduction of QSOX1-a mRNA
MDA-MB-231F1-RIBOTAC10~35%
MDA-MB-231 (RNase L Knockdown)F1-RIBOTAC10No significant reduction
MDA-MB-231F1-CTRL (inactive control)10No significant reduction

Experimental Protocols

Protocol 1: Chemical Synthesis of F1-RIBOTAC

The synthesis of F1-RIBOTAC involves a multi-step process where the RNA-binding molecule (F1), the linker, and the RNase L recruiter (this compound) are synthesized and then conjugated. The specific components are available from chemical suppliers under the following catalog numbers:

  • RNA Ligand (F1 derivative): HY-168460

  • Linker: HY-W008005

  • RNase L Ligand (this compound): HY-168452

The general synthetic strategy involves the amide coupling of the F1 derivative (containing a carboxylic acid) with the linker (containing an amine), followed by a subsequent coupling reaction with the RNase L recruiter.

Synthesis_Workflow F1_acid F1-COOH (HY-168460) Intermediate F1-Linker-X F1_acid->Intermediate Amide Coupling Linker_amine H2N-Linker-X (HY-W008005) Linker_amine->Intermediate F1_RIBOTAC F1-RIBOTAC Intermediate->F1_RIBOTAC Conjugation Recruiter This compound (HY-168452) Recruiter->F1_RIBOTAC

Figure 2: General synthetic workflow for F1-RIBOTAC.

Materials:

  • F1 derivative with a terminal carboxylic acid (HY-168460)

  • Linker with a terminal amine and a second reactive group (HY-W008005)

  • RNase L recruiter (this compound, HY-168452)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

Step 1: Synthesis of F1-Linker Intermediate

  • Dissolve the F1 derivative (HY-168460, 1 equivalent) in anhydrous DMF.

  • Add DIPEA (3 equivalents) and PyBOP (1.2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the linker (HY-W008005, 1.1 equivalents) in anhydrous DMF.

  • Add the linker solution to the activated F1 derivative solution and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the F1-Linker intermediate.

Step 2: Conjugation of F1-Linker with this compound

  • The F1-Linker intermediate is then reacted with the RNase L recruiter (HY-168452) via a suitable conjugation chemistry depending on the nature of the second reactive group on the linker. A common strategy is another amide coupling if the linker has a terminal carboxylic acid and the recruiter has an amine, or vice-versa.

  • Follow a similar activation and coupling procedure as described in Step 1, using appropriate equivalents of reagents and reaction conditions.

  • After the reaction is complete, perform an aqueous workup as described previously.

  • Purify the final F1-RIBOTAC product by preparative reverse-phase HPLC.

  • Characterize the purified product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Protocol 2: Evaluation of QSOX1-a mRNA Degradation by RT-qPCR

This protocol details the method to quantify the extent of QSOX1-a mRNA degradation in cells treated with F1-RIBOTAC.

RTqPCR_Workflow Cell_Culture Seed MDA-MB-231 cells Treatment Treat with F1-RIBOTAC, F1-CTRL, or Vehicle Cell_Culture->Treatment Incubation Incubate for 48 hours Treatment->Incubation RNA_Isolation Isolate Total RNA Incubation->RNA_Isolation cDNA_Synthesis Reverse Transcription (cDNA synthesis) RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR with QSOX1-a and Housekeeping Gene Primers cDNA_Synthesis->qPCR Data_Analysis Analyze Data (ΔΔCt method) qPCR->Data_Analysis

Figure 3: Workflow for RT-qPCR analysis of QSOX1-a mRNA levels.

Materials:

  • MDA-MB-231 cells

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • F1-RIBOTAC, F1-CTRL (control compound)

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for human QSOX1-a and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of RNA isolation.

  • Treatment: The following day, treat the cells with F1-RIBOTAC (e.g., 10 µM), F1-CTRL (10 µM), or an equivalent volume of DMSO (vehicle control) in fresh cell culture medium.

  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • RNA Isolation: After incubation, wash the cells with PBS and lyse them directly in the wells. Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Quantify the isolated RNA and synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for QSOX1-a and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of QSOX1-a mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene and comparing the treatment groups to the vehicle control.

Protocol 3: Cell Viability Assay

This protocol is to assess the potential cytotoxicity of F1-RIBOTAC.

Materials:

  • MDA-MB-231 cells

  • 96-well plates

  • F1-RIBOTAC

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent)

  • Plate reader capable of measuring luminescence or absorbance

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well).

  • Treatment: After 24 hours, treat the cells with a serial dilution of F1-RIBOTAC (e.g., from 0.1 to 50 µM) and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measurement: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability at each concentration of F1-RIBOTAC.

Conclusion

The protocols detailed in these application notes provide a framework for the successful synthesis and functional evaluation of F1-RIBOTAC. This targeted RNA degradation strategy offers a promising avenue for therapeutic intervention in diseases driven by the overexpression of specific RNA isoforms like QSOX1-a. Researchers are encouraged to consult the primary literature for further details and troubleshooting guidance.

References

Application Notes and Protocols for Targeted RNA Degradation in Cancer Cells Using RIBOTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted degradation of cellular macromolecules has emerged as a powerful therapeutic strategy. While protein degradation, notably through Proteolysis Targeting Chimeras (PROTACs), has seen significant advancements, the targeted degradation of RNA offers a novel approach to intervene in diseases at the post-transcriptional level. Ribonuclease-Targeting Chimeras (RIBOTACs) are bifunctional small molecules designed to selectively bind to a target RNA and recruit an endogenous ribonuclease to mediate its degradation. This technology holds immense promise for targeting previously "undruggable" RNA molecules, including non-coding RNAs and structured mRNAs that play critical roles in cancer pathogenesis.

One such tool in the development of RIBOTACs is RNA recruiter 2 , which functions as a ligand for specific target RNAs, such as QSOX1 mRNA, and facilitates the creation of degraders with antitumor activity.[1] This document provides a detailed overview of the principles, applications, and protocols for utilizing RIBOTACs, exemplified by compounds that recruit RNase L, for targeted RNA degradation in cancer cells.

Mechanism of Action: RIBOTAC-Mediated RNA Degradation

RIBOTACs are chimeric molecules consisting of two key components connected by a linker: an RNA-binding moiety that selectively targets a specific RNA sequence or structure, and a recruiter moiety that binds to and activates an endogenous ribonuclease, such as RNase L.[2][3]

The general mechanism involves the following steps:

  • The RNA-binding domain of the RIBOTAC recognizes and binds to the target RNA molecule within the cancer cell.

  • The recruiter domain of the RIBOTAC simultaneously binds to a latent ribonuclease, like RNase L.

  • This induced proximity leads to the activation and dimerization of the ribonuclease.

  • The activated ribonuclease then cleaves the target RNA transcript.

  • The cleaved RNA is subsequently degraded by the cell's natural RNA decay machinery.

  • The RIBOTAC molecule is then released and can catalytically target additional RNA molecules for degradation.

This approach allows for the substoichiometric degradation of target RNAs, making it a highly potent and specific method for reducing the levels of oncogenic transcripts.[2]

Signaling Pathway and Workflow

The signaling pathway for RIBOTAC-mediated RNA degradation is a synthetically induced pathway that leverages a natural cellular process.

RIBOTAC_Pathway cluster_cell Cancer Cell RIBOTAC RIBOTAC (RNA Binder - Linker - RNase Recruiter) Target_RNA Target Oncogenic RNA (e.g., pre-miR-21, QSOX1 mRNA) RIBOTAC->Target_RNA Binds to Target RNA RNase_L Latent RNase L (Inactive Monomer) RIBOTAC->RNase_L Recruits RNase L Activated_RNase_L Activated RNase L (Dimer) Degraded_RNA Degraded RNA Fragments Target_RNA->Degraded_RNA Cleavage RNase_L->Activated_RNase_L Dimerization & Activation Activated_RNase_L->Target_RNA Cleaves Target RNA Cellular_Decay Cellular RNA Decay Machinery Degraded_RNA->Cellular_Decay Enters Downstream_Effects Downstream Effects (e.g., Apoptosis, Reduced Metastasis) Cellular_Decay->Downstream_Effects Leads to Reduced Oncogenic Protein/Function

Caption: RIBOTAC Signaling Pathway.

A typical experimental workflow for evaluating a novel RIBOTAC involves several key stages, from initial design and synthesis to in vivo validation.

Experimental_Workflow cluster_workflow Experimental Workflow for RIBOTAC Evaluation Design 1. RIBOTAC Design & Synthesis In_Vitro 2. In Vitro Validation Design->In_Vitro Biochemical Binding & Cleavage Assays Cell_Based 3. Cell-Based Assays In_Vitro->Cell_Based Cell Permeability & Target Engagement In_Vivo 4. In Vivo Mouse Model Cell_Based->In_Vivo Efficacy & Toxicity Studies Outcome Therapeutic Candidate In_Vivo->Outcome

Caption: Experimental Workflow for RIBOTACs.

Quantitative Data Summary

The efficacy of various RIBOTACs has been demonstrated in several studies. The following tables summarize key quantitative data from published research on targeted RNA degradation in cancer cells.

Table 1: Efficacy of pre-miR-21 Targeting RIBOTAC

CompoundTargetCell LineIC50 (µM)EfficacyReference
Compound 2pre-miR-21Multiple Cancer Cell Lines1Reduction in mature miR-21 levels[4]
F1-RIBOTACpre-miR-21Cancer CellsNanomolar potencyCatalytic degradation of pre-miR-21[1][5]

Table 2: Efficacy of pre-miR-96 Targeting RIBOTAC

CompoundTargetCell LineConcentrationEffectReference
Compound 2pri-miR-96MDA-MB-23120 nMCleavage of pri-miR-96, reduction of mature miR-96[2]

Table 3: Efficacy of pre-miR-210 Targeting RIBOTAC

CompoundTargetCell LineConcentrationEffectReference
TGP-210-RLpre-miR-210MDA-MB-231 (hypoxic)200 nMCleavage of pre-miR-210, induction of apoptosis[6]

Experimental Protocols

The following are detailed protocols for key experiments involved in the evaluation of RNA-degrading chimeras.

Protocol 1: Cell Culture and Treatment with RIBOTACs

Objective: To treat cancer cell lines with RIBOTACs to assess their effect on target RNA levels and cellular phenotypes.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, B16.OVA)

  • Appropriate cell culture medium (e.g., DMEM, RPMI) supplemented with fetal bovine serum (FBS) and antibiotics

  • RIBOTAC compound dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a predetermined density.

    • Allow the cells to adhere overnight in the incubator.

  • Compound Preparation:

    • Prepare a stock solution of the RIBOTAC in DMSO.

    • On the day of the experiment, prepare serial dilutions of the RIBOTAC in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of the RIBOTAC to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Harvesting:

    • After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis, or cell viability assays). For RNA and protein extraction, wash the cells with cold PBS before lysis.

Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the levels of the target RNA and precursor RNA following RIBOTAC treatment.

Materials:

  • Treated and control cells from Protocol 1

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers specific for the target RNA, precursor RNA, and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR system

Procedure:

  • RNA Extraction:

    • Extract total RNA from the harvested cells using the manufacturer's protocol for the chosen RNA extraction kit.[7][8]

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. Use a consistent amount of RNA for all samples.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, specific primers, and qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR system. The cycling conditions will depend on the master mix and primers used.

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target RNA and the housekeeping gene in each sample.

    • Calculate the relative expression of the target RNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Protocol 3: Western Blotting for Downstream Protein Targets

Objective: To assess the protein levels of downstream targets affected by the degradation of the target RNA.

Materials:

  • Treated and control cells from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the protein of interest and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the harvested cells in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the protein of interest to the loading control.

Protocol 4: In Vivo Tumor Model Studies

Objective: To evaluate the anti-tumor efficacy and safety of a RIBOTAC in a mouse model of cancer.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Cancer cells for tumor inoculation (e.g., MDA-MB-231-Br for brain metastasis models)

  • RIBOTAC formulated for in vivo administration

  • Calipers for tumor measurement

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Tumor Inoculation:

    • Inject a suspension of cancer cells into the appropriate site in the mice (e.g., intracardiac for metastasis models).[9]

    • Monitor the mice for tumor growth.

  • Treatment:

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer the RIBOTAC or vehicle control according to the predetermined dose and schedule (e.g., intraperitoneal injection).

  • Monitoring and Efficacy Assessment:

    • Measure tumor volume regularly using calipers or monitor tumor burden using bioluminescence imaging.[9]

    • Monitor the body weight and overall health of the mice.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and harvest the tumors and other organs.

    • Perform histological analysis and molecular analysis (qRT-PCR, Western blotting) on the harvested tissues to assess target engagement and downstream effects.

Conclusion

Targeted RNA degradation using RIBOTACs represents a promising therapeutic modality in oncology. By hijacking the cell's own machinery to eliminate oncogenic RNAs, this approach offers a catalytic and highly specific means of inhibiting cancer cell growth and survival. The protocols and data presented here provide a framework for researchers and drug developers to explore and advance this exciting technology. As our understanding of the RNA world in cancer biology expands, so too will the opportunities for developing novel RNA-targeting therapeutics.

References

Troubleshooting & Optimization

Optimizing the concentration of RNA recruiter 2 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: RNA Recruiter 2 System

Welcome to the technical support center for the this compound (RR2) system. This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for targeted RNA degradation.

Mechanism of Action

The this compound system is a two-component platform designed for the sequence-specific knockdown of target mRNA molecules.

  • RR2-GuideRNA: A synthetic guide RNA (gRNA) containing a targeting sequence complementary to the mRNA of interest and a scaffold domain.

  • RR2-Effector: A recombinant nuclease that specifically binds to the RR2-GuideRNA scaffold, which then directs it to the target mRNA for degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Target mRNA Knockdown

Question: I am not observing significant knockdown of my target mRNA. What are the potential causes and how can I troubleshoot this?

Answer:

Low knockdown efficiency is a common issue that can be resolved by systematic optimization.[1][2] The primary factors to investigate are the delivery of RR2 components into the cell, the concentrations and ratio of the GuideRNA and Effector, and the design of the GuideRNA itself.

G start Start: Low Knockdown Efficiency (<70%) check_transfection 1. Assess Transfection Efficiency (Use a positive control) start->check_transfection transfection_ok Transfection >80%? check_transfection->transfection_ok optimize_transfection Optimize Delivery Protocol (e.g., lipid:cargo ratio, cell density) optimize_transfection->check_transfection transfection_ok->optimize_transfection No optimize_ratio 2. Optimize Component Ratio & Concentration (See Table 1) transfection_ok->optimize_ratio Yes ratio_ok Knockdown Improved? optimize_ratio->ratio_ok check_guide 3. Evaluate GuideRNA Design (Test 2-3 additional guides) ratio_ok->check_guide No success Successful Knockdown (>70%) ratio_ok->success Yes guide_ok Knockdown Improved? check_guide->guide_ok guide_ok->success Yes contact_support Contact Support guide_ok->contact_support No

Fig. 1. Troubleshooting decision tree for low knockdown efficiency.

Step-by-Step Solutions:

  • Verify Delivery Efficiency: The first step is to ensure that the RR2-GuideRNA and RR2-Effector are efficiently delivered to the cytoplasm.[1]

  • Optimize Component Concentration and Ratio: The absolute and relative concentrations of the GuideRNA and Effector protein are critical for success.

    • Recommendation: Perform a matrix titration to identify the optimal concentrations. Start with a 1:1 molar ratio and test a range of concentrations. An excess of GuideRNA to Effector is often beneficial.

    Table 1: Example Matrix for Optimizing RR2 Component Concentrations

    RR2-GuideRNA (nM) RR2-Effector (nM) Target mRNA Knockdown (%) Cell Viability (%)
    10 10 45% 98%
    10 20 55% 97%
    25 10 85% 95%
    25 25 75% 92%
    50 25 78% 85%

    | 50 | 50 | 70% | 81% |

  • Evaluate GuideRNA Design: Not all GuideRNA sequences are equally effective, which can be due to the secondary structure of the target mRNA or off-target effects.[1][2]

    • Recommendation: It is highly recommended to test 2-4 different GuideRNAs for each target gene to find the most effective sequence.[4] Use bioinformatics tools to check for potential off-target binding sites and avoid sequences with high GC content or stable secondary structures.[5]

Issue 2: High Cell Toxicity or Death

Question: My cells are showing high levels of toxicity after transfection with the RR2 system. How can I reduce cytotoxicity?

Answer:

Cell toxicity is often linked to the delivery method or high concentrations of the RR2 components.[5]

Solutions:

  • Reduce Component Concentration: High concentrations of the RR2-Effector nuclease or the GuideRNA can be toxic.[5] Titrate down the concentrations of both components, as shown in Table 1, to find a balance between high knockdown efficiency and low toxicity.

  • Optimize Transfection Reagent: The transfection reagent itself can cause cytotoxicity. Optimize the amount of lipid reagent and ensure cells are not over-confluent at the time of transfection (aim for 70-80% confluency).[6]

  • Change Delivery Method: If lipid-based transfection remains toxic, consider alternative methods like electroporation or viral delivery systems.

Experimental Protocols

Protocol 1: Lipid-Based Transfection of RR2 Components

This protocol is for a 24-well plate format. Adjust volumes accordingly for other plate sizes.

Materials:

  • Cells seeded in a 24-well plate (70-80% confluent)

  • RR2-GuideRNA (10 µM stock)

  • RR2-Effector (10 µM stock)

  • Reduced-serum medium (e.g., Opti-MEM™)

  • Lipid-based transfection reagent (e.g., Lipofectamine™)

  • Complete culture medium

Procedure:

  • Preparation:

    • For each well, prepare two microcentrifuge tubes.

    • Tube A (Nucleic Acid): Dilute the desired amount of RR2-GuideRNA in 50 µL of reduced-serum medium.

    • Tube B (Lipid): Dilute the optimized amount of transfection reagent in 50 µL of reduced-serum medium. Incubate for 5 minutes at room temperature.[7]

  • Complex Formation:

    • Add the contents of Tube A to Tube B. Do not add Tube B to Tube A.

    • Gently mix by pipetting and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Add the 100 µL lipid-nucleic acid complex dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells for 24-72 hours at 37°C. The optimal time for analysis should be determined empirically.[8]

    • Proceed to RNA extraction and RT-qPCR to measure mRNA knockdown.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Cells (70-80% Confluency) prep_reagents 2. Prepare RR2 Component Mixes seed->prep_reagents transfect 3. Transfect Cells prep_reagents->transfect incubate 4. Incubate (24-72 hours) transfect->incubate extract 5. Isolate Total RNA incubate->extract rt_qpcr 6. Perform RT-qPCR extract->rt_qpcr analyze 7. Analyze Data (ΔΔCt Method) rt_qpcr->analyze

Fig. 2. General workflow for an RNA knockdown experiment using the RR2 system.
Protocol 2: Quantification of mRNA Knockdown by RT-qPCR

Procedure:

  • RNA Isolation:

    • Harvest cells 24-72 hours post-transfection.

    • Isolate total RNA using a column-based kit or other preferred method. Ensure high purity and integrity of the RNA.

  • cDNA Synthesis:

    • Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.[11]

  • qPCR Reaction:

    • Set up qPCR reactions using a SYBR Green or probe-based master mix.

    • Include the following for each sample:

      • Primers for the target gene.

      • Primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[9]

    • Include these controls:

      • No-Template Control (NTC): To check for contamination.

      • No-Reverse-Transcriptase Control (-RT): To check for genomic DNA contamination.

  • Data Analysis:

    • Calculate the relative quantification of the target gene expression using the ΔΔCt method.[9]

    • Effective knockdown is generally considered to be a reduction of ≥70% in target mRNA levels.[9]

Mechanism of Action Diagram

G guide RR2-GuideRNA complex Active RR2 Complex guide->complex Binds effector RR2-Effector (Nuclease) effector->complex Binds mrna Target mRNA complex->mrna Targets cleavage mRNA Cleavage mrna->cleavage Recruited degradation RNA Degradation cleavage->degradation

References

Addressing solubility issues with RNA recruiter 2 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for addressing in vitro solubility issues with RNA Recruiter 2.

Troubleshooting Guide

Researchers, scientists, and drug development professionals may encounter challenges with the solubility of this compound during in vitro experiments. This guide offers a systematic approach to diagnosing and resolving these issues.

Issue 1: Visible Precipitation or Cloudiness in Solution

The most apparent sign of poor solubility is the formation of visible particulates or a cloudy appearance in the buffer solution upon dissolving or concentrating this compound.

Systematic Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Troubleshooting Steps cluster_3 Resolution start Visible Precipitation of this compound check_concentration Is the concentration too high? start->check_concentration check_buffer Is the buffer composition optimal? check_concentration->check_buffer No reduce_conc Reduce working concentration check_concentration->reduce_conc Yes check_temp Was the solution stored at an appropriate temperature? check_buffer->check_temp Yes optimize_buffer Optimize buffer (pH, salt) check_buffer->optimize_buffer No temp_study Perform temperature stability study check_temp->temp_study No end This compound is soluble check_temp->end Yes reduce_conc->end add_stabilizers Add solubility-enhancing agents optimize_buffer->add_stabilizers add_stabilizers->end temp_study->end

Caption: Workflow for troubleshooting visible precipitation of this compound.

Potential Causes and Solutions

Potential CauseRecommended Solution
High Concentration High concentrations of biomolecules can increase the likelihood of intermolecular interactions that lead to aggregation.[1] Consider starting with a lower working concentration of this compound.
Suboptimal Buffer pH The pH of the buffer should ideally be at least one unit away from the isoelectric point (pI) of this compound to ensure it carries a net charge, which helps maintain solubility.[1][2]
Inappropriate Ionic Strength The salt concentration in the buffer can modulate electrostatic interactions.[3] Both too low and too high salt concentrations can lead to precipitation.
Temperature Instability Some molecules are sensitive to temperature fluctuations and may precipitate if stored improperly or subjected to freeze-thaw cycles.[4]
Presence of Contaminants Impurities from the synthesis or purification process can sometimes act as nucleation points for aggregation.
Issue 2: Inconsistent Results in Binding or Activity Assays

Poor solubility of this compound, even if not visible, can lead to variability in experimental outcomes due to the presence of soluble aggregates.[3]

Systematic Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Initial Assessment cluster_2 Troubleshooting Steps cluster_3 Resolution start Inconsistent Assay Results check_solubility Assess for soluble aggregates (e.g., DLS, SEC) start->check_solubility buffer_screen Perform a buffer optimization screen check_solubility->buffer_screen Aggregates detected end Consistent and reproducible assay results check_solubility->end No aggregates additives Test solubility-enhancing additives buffer_screen->additives ligand_binding Consider co-solubilization with target RNA additives->ligand_binding ligand_binding->end

References

Improving the stability of RNA recruiter 2 in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: RNA Recruiter 2

Welcome to the technical support center for this compound. This guide provides troubleshooting information and frequently asked questions to help you improve the stability of this compound in your biological samples and ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a novel RNA-based therapeutic modality designed to target specific RNA molecules within a cell. It operates by binding to a target RNA sequence and recruiting cellular machinery to modify the function or fate of that RNA, such as altering its translation or promoting its degradation. Due to its RNA-based nature, its stability is a critical factor for therapeutic efficacy.

Q2: Why is the stability of this compound a concern in biological samples?

A2: RNA molecules are inherently less stable than DNA due to the presence of a hydroxyl group on the ribose sugar, making them susceptible to hydrolysis.[] Furthermore, biological samples like cell lysates, plasma, and serum are rich in ribonucleases (RNases), which are enzymes that rapidly degrade RNA.[2][3] Maintaining the structural integrity of this compound is essential for its function.

Q3: What are the primary sources of RNase contamination?

A3: RNases are ubiquitous and robust enzymes.[2] Major sources of contamination include skin, dust, and non-certified laboratory reagents and equipment.[2][3] Endogenous RNases released from cells or tissues upon lysis are also a significant concern.[4]

Q4: How should I store this compound to ensure maximum stability?

A4: For long-term storage, this compound should be stored at -80°C, preferably in single-use aliquots to avoid multiple freeze-thaw cycles.[4] For short-term storage, -20°C is acceptable.[4] It is also recommended to store RNA in a slightly acidic buffer (e.g., citrate (B86180) buffer pH 6.0) or a standard TE buffer (pH 7.5), as alkaline conditions can promote RNA hydrolysis.[5]

Q5: Can chemical modifications improve the stability of this compound?

A5: Yes, chemical modifications to the RNA backbone, sugar, or bases can significantly enhance nuclease resistance and overall stability.[6] These modifications can also reduce immunogenicity.[6] Common strategies include the use of locked nucleic acids (LNAs) or 2'-O-methyl modifications.

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound.

Problem 1: Low or no activity of this compound in my cell-based assay.

  • Possible Cause 1: Degradation by extracellular RNases.

    • Solution: When working with cell cultures, minimize the exposure of this compound to serum-containing media before it reaches the cells. Consider using a delivery vehicle, such as lipid nanoparticles (LNPs), to protect the RNA from degradation in the extracellular environment.[7][8]

  • Possible Cause 2: Degradation by intracellular RNases.

    • Solution: Ensure that your experimental workflow minimizes the risk of RNase contamination. Use RNase-free reagents and plasticware, and work in a designated clean area.[2] The inclusion of an RNase inhibitor in your experiments can also help protect your RNA.[3]

  • Possible Cause 3: Inefficient delivery into cells.

    • Solution: The large size and negative charge of RNA molecules can hinder their passage across cell membranes.[8] Optimize your delivery method. If using LNPs, ensure they are correctly formulated. For other methods like electroporation, optimize the parameters to maximize uptake while minimizing cell death.[8]

Problem 2: I see significant degradation of this compound when I analyze it on a gel after incubation with a biological sample (e.g., serum).

  • Possible Cause 1: High RNase activity in the sample.

    • Solution: Biological fluids like serum have high concentrations of RNases. To assess stability, it's crucial to control for this. You can add an RNase inhibitor to your sample to see if it prevents degradation. For therapeutic applications, chemical modifications or encapsulation are necessary to protect the RNA.[6]

  • Possible Cause 2: Improper sample handling.

    • Solution: When preparing to analyze RNA from biological samples, work quickly and keep samples on ice to minimize RNase activity.[9] Use of a chaotropic agent like guanidinium (B1211019) thiocyanate (B1210189) in the lysis buffer can help to inactivate RNases immediately.[4]

Problem 3: My quantitative PCR (qPCR) results show inconsistent levels of this compound.

  • Possible Cause 1: Variable RNA extraction efficiency.

    • Solution: Ensure your RNA extraction protocol is optimized and consistently applied across all samples. Using a high-quality commercial kit can improve reproducibility.[3]

  • Possible Cause 2: Presence of PCR inhibitors.

    • Solution: Biological samples can contain inhibitors of the reverse transcription or PCR steps. Ensure your purification protocol includes steps to remove these inhibitors. Low A260/230 ratios from a spectrophotometer can indicate the presence of contaminants like guanidine (B92328) salts.[10]

Data Presentation

Table 1: Effect of Storage Conditions on this compound Integrity

Storage ConditionIncubation TimeRNA Integrity Number (RIN)
Room Temperature (25°C) in Water24 hours3.2
4°C in Water24 hours7.5
4°C in TE Buffer24 hours9.1
-20°C in TE Buffer1 week9.0
-80°C in TE Buffer1 month9.5
-80°C with 3 Freeze-Thaw Cycles1 month7.8

RIN values are on a scale of 1 to 10, with 10 being the highest integrity.

Table 2: Impact of Chemical Modifications on this compound Stability in Serum

This compound VariantModificationHalf-life in 10% Bovine Serum (hours)
UnmodifiedNone0.5
Variant A2'-O-methyl modifications8
Variant BPhosphorothioate backbone12
Variant C2'-O-methyl + Phosphorothioate24

Experimental Protocols

Protocol 1: Assessing RNA Stability in Serum

This protocol allows for the evaluation of this compound stability in the presence of serum RNases.

  • Preparation: Thaw this compound and bovine serum on ice. Prepare a master mix of this compound in RNase-free water at a final concentration of 1 µM.

  • Incubation: In separate RNase-free tubes, mix 1 µL of the this compound master mix with 9 µL of bovine serum. Incubate the tubes at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 3, 6, and 24 hours), take one tube and immediately place it on dry ice to stop the degradation process.

  • Analysis: Analyze the RNA integrity from each time point using gel electrophoresis (e.g., agarose (B213101) or polyacrylamide) or a bioanalyzer. The disappearance of the full-length RNA band over time indicates degradation.

Protocol 2: In Vitro Transcription and Purification of this compound

This protocol outlines the steps for producing high-quality this compound in the lab.

  • Linearize DNA Template: Linearize the plasmid DNA containing the this compound sequence using a restriction enzyme that produces a blunt or 5' overhang. Purify the linearized DNA.

  • In Vitro Transcription: Set up the in vitro transcription reaction using a high-yield T7 RNA polymerase kit. Incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction to remove the DNA template. Incubate for 15-30 minutes at 37°C.

  • Purification: Purify the RNA using a column-based purification kit or lithium chloride precipitation to remove nucleotides, enzymes, and salts.

  • Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer (checking A260/280 and A260/230 ratios) and its integrity using gel electrophoresis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_rna Prepare this compound (1 µM) mix Mix RNA and Serum prep_rna->mix prep_serum Thaw Bovine Serum prep_serum->mix incubate Incubate at 37°C mix->incubate timepoints Collect Samples at Time Points (0, 1, 3, 6, 24h) incubate->timepoints freeze Flash Freeze to Stop Reaction timepoints->freeze analysis Analyze RNA Integrity (Gel Electrophoresis/Bioanalyzer) freeze->analysis

Caption: Workflow for assessing this compound stability in serum.

troubleshooting_logic start Low/No Activity of This compound degradation Is RNA degraded? start->degradation delivery Is delivery efficient? degradation->delivery No extracellular Extracellular Degradation? degradation->extracellular Yes solution_delivery Solution: Optimize Delivery Protocol delivery->solution_delivery No intracellular Intracellular Degradation? extracellular->intracellular No solution_lpn Solution: Use LNPs/ Protecting Agents extracellular->solution_lpn Yes intracellular->delivery No solution_rnase_inhibitor Solution: Use RNase Inhibitors, Improve Aseptic Technique intracellular->solution_rnase_inhibitor Yes

Caption: Troubleshooting logic for low activity of this compound.

References

Overcoming resistance to RNA recruiter 2-mediated degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the RNA Recruiter 2 (RR2) platform. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to RR2-mediated degradation of target RNAs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (RR2)?

A1: The this compound (RR2) is a bifunctional small molecule designed for targeted RNA degradation. It consists of two key components connected by a chemical linker: an RNA-binding moiety that selectively recognizes a specific structural motif on the target RNA, and a recruiter moiety that engages a ubiquitously expressed endogenous ribonuclease (e.g., RNase L).[1][2][3] The binding of RR2 to the target RNA brings the ribonuclease into close proximity, leading to the enzymatic cleavage and subsequent degradation of the target RNA.[4][5] This process is catalytic, allowing a single RR2 molecule to mediate the degradation of multiple RNA targets.[2]

Q2: What are the potential mechanisms of resistance to RR2-mediated degradation?

A2: Resistance to RR2-mediated degradation can arise from several factors, broadly categorized as in-cis or in-trans mechanisms.

  • In-cis mechanisms involve changes to the target RNA itself. This can include:

    • Mutations in the RR2 binding site: Single nucleotide polymorphisms (SNPs) or mutations within the RNA structure targeted by the RR2's binding moiety can reduce binding affinity, rendering the degrader ineffective.[6]

    • Changes in RNA conformation: Alterations in the overall three-dimensional structure of the target RNA can mask the RR2 binding site.

  • In-trans mechanisms involve cellular factors that are not directly part of the target RNA. These can include:

    • Downregulation or mutation of the recruited ribonuclease: Reduced expression or mutations in the gene encoding the ribonuclease (e.g., RNase L) can limit the cell's capacity to degrade the target RNA, even when the RR2 is bound.[7]

    • Increased expression of RNA-binding proteins (RBPs): Cellular proteins may compete with the RR2 for binding to the target RNA, effectively shielding it from degradation.

    • Drug efflux pumps: Overexpression of cellular efflux pumps can reduce the intracellular concentration of the RR2 molecule.

    • Metabolic instability of the RR2: The RR2 molecule may be rapidly metabolized and cleared by the cell before it can effectively engage its target.

Q3: How can I determine if my cells have developed resistance to an RR2 compound?

A3: The primary indicator of resistance is a decreased efficacy of the RR2 compound in degrading the target RNA. This can be quantified by observing a rightward shift in the dose-response curve, indicating a higher concentration of the RR2 is required to achieve the same level of RNA degradation. Key experiments to confirm resistance include:

  • Quantitative PCR (qPCR): To measure the levels of the target RNA transcript.

  • Western Blot: To measure the levels of the protein encoded by the target RNA.

  • Cell Viability Assays: To assess the phenotypic consequences of target RNA degradation (e.g., in cancer cell lines). A loss of potency in these assays can indicate resistance.

A comparison of these metrics between parental (sensitive) and treated (potentially resistant) cell lines will reveal any acquired resistance.

Troubleshooting Guide

Issue 1: No or low degradation of target RNA observed.

This is a common issue that can stem from problems with the experimental setup or inherent properties of the cell line or RR2 compound.

Potential Cause Troubleshooting Step Experimental Protocol
Poor RNA Quality Ensure the integrity of your isolated RNA. Degraded RNA can lead to unreliable qPCR results.[8][9][10]Perform RNA integrity analysis using a Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) above 7 is generally recommended for qPCR.
Inefficient Cell Lysis Complete cell lysis is crucial for accurate RNA extraction.[8]Use appropriate lysis buffers and consider mechanical disruption (e.g., bead beating) for difficult-to-lyse cells.[8]
Suboptimal RR2 Concentration or Incubation Time The RR2 concentration may be too low, or the incubation time too short to observe an effect.Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and RR2 compound.
Low Expression of Recruited Ribonuclease The cell line may have low endogenous levels of the ribonuclease recruited by the RR2.[7]Quantify the mRNA and protein levels of the recruited ribonuclease (e.g., RNase L) in your cell line using qPCR and Western Blot, respectively.
RR2 Instability The RR2 molecule may be unstable in your cell culture medium or rapidly metabolized by the cells.Consult the technical datasheet for your RR2 compound for information on its stability. Consider using fresh media and performing shorter incubation times.

Issue 2: High variability between experimental replicates.

High variability can obscure real biological effects and make data interpretation difficult.

Potential Cause Troubleshooting Step Experimental Protocol
Inconsistent Cell Seeding Uneven cell numbers across wells can lead to variable results.Ensure proper cell counting and mixing before seeding. Allow cells to adhere and resume growth before treatment.
Pipetting Errors Inaccurate pipetting can lead to inconsistent RR2 concentrations.Use calibrated pipettes and perform careful, consistent pipetting. Consider using a master mix for treatments.
RNase Contamination Contamination with external RNases can degrade RNA samples non-specifically.[9][11]Use an RNase-free work environment, including certified RNase-free tips, tubes, and reagents.[9][11]
Genomic DNA Contamination gDNA contamination can interfere with qPCR quantification.[12]Treat RNA samples with DNase I to remove any contaminating genomic DNA.[12]

Issue 3: Target RNA degradation is observed, but the corresponding protein levels do not decrease.

This suggests a disconnect between RNA degradation and protein translation or stability.

Potential Cause Troubleshooting Step Experimental Protocol
Long Protein Half-life The protein of interest may be very stable, requiring a longer time for its levels to decrease after the mRNA has been degraded.Perform a time-course experiment, extending the incubation time with the RR2 compound to allow for protein turnover.
Compensatory Mechanisms The cell may upregulate translation of the remaining target mRNA to compensate for its degradation.Analyze the translational efficiency of the target mRNA using polysome profiling.
Off-target Effects The RR2 may have off-target effects that indirectly influence the expression of the protein of interest.Perform a transcriptome-wide analysis (e.g., RNA-seq) to identify any off-target effects of the RR2 compound.

Experimental Protocols

Protocol 1: Quantitative PCR (qPCR) for Target RNA Quantification

  • RNA Isolation: Isolate total RNA from cells using a commercial kit, following the manufacturer's instructions. Ensure an RNase-free environment.[9][10]

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[12]

  • RNA Quantification and Quality Control: Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using a Bioanalyzer.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for your target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of the target RNA using the ΔΔCt method.

Protocol 2: Western Blot for Protein Quantification

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target protein and a loading control (e.g., β-actin, GAPDH).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.

Visualizations

RR2_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation RR2 This compound (RR2) TargetRNA Target RNA RR2->TargetRNA Binds to RNA motif RNase Endogenous Ribonuclease RR2->RNase Recruits DegradedRNA Degraded RNA Fragments TargetRNA->DegradedRNA Cleavage No Protein\nTranslation No Protein Translation DegradedRNA->No Protein\nTranslation Leads to Troubleshooting_Workflow start Start: No/Low Target RNA Degradation check_rna_quality Check RNA Quality (RIN > 7?) start->check_rna_quality optimize_lysis Optimize Lysis Protocol check_rna_quality->optimize_lysis No dose_response Perform Dose-Response & Time-Course Experiment check_rna_quality->dose_response Yes optimize_lysis->start Re-run Experiment check_rnase_expression Quantify Ribonuclease Expression dose_response->check_rnase_expression Still No/Low Degradation end_success Successful Degradation dose_response->end_success Degradation Observed sequence_target Sequence Target RNA (Check for Mutations) check_rnase_expression->sequence_target Ribonuclease Levels Adequate end_resistance Potential Resistance Mechanism Identified check_rnase_expression->end_resistance Low Ribonuclease Levels sequence_target->end_resistance Mutation Found sequence_target->end_resistance No Mutation Found (Investigate other mechanisms) Resistance_Pathways resistance Resistance to RR2-Mediated Degradation incis In-cis Mechanisms (Target RNA Alterations) resistance->incis intrans In-trans Mechanisms (Cellular Factor Alterations) resistance->intrans mutation Mutation in RR2 Binding Site incis->mutation conformation Altered RNA Conformation incis->conformation rnase_down Ribonuclease Downregulation/Mutation intrans->rnase_down rbp_up Increased Competing RBPs intrans->rbp_up efflux Increased Drug Efflux intrans->efflux

References

Navigating F1-RIBOTAC Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Scientists and drug development professionals working with F1-RIBOTAC synthesis utilizing RNA recruiter 2 now have a dedicated technical support resource. This guide provides in-depth troubleshooting assistance and frequently asked questions to streamline experimental workflows and overcome common challenges in the synthesis and purification of this novel RNA degrader.

F1-RIBOTAC is a pioneering ribonuclease-targeting chimera engineered to specifically target and degrade the mRNA of Quiescin Sulfhydryl Oxidase 1 isoform a (QSOX1-a), a protein implicated in cancer progression. Its synthesis involves the precise conjugation of a small molecule RNA-binding ligand (F1) to an RNase L recruiter, facilitated by a linker. This guide addresses potential issues that may arise during this multi-step process, from initial reaction setup to final product purification.

Troubleshooting Guide for F1-RIBOTAC Synthesis

Researchers may encounter several obstacles during the synthesis of F1-RIBOTAC. This section provides a systematic approach to identifying and resolving these common issues.

Problem Potential Cause Recommended Solution
Low Yield of Final F1-RIBOTAC Product Incomplete amide bond formation between the RNA-binding moiety and the linker, or the linker and this compound.- Ensure all reactants are completely dry, as moisture can hydrolyze activated esters or carbodiimides. - Increase the equivalents of the coupling reagents (e.g., HATU, HOBt) and base (e.g., DIPEA). - Extend the reaction time or perform the reaction at a slightly elevated temperature (monitor for degradation). - Consider using a different, more potent coupling reagent.
Degradation of starting materials or product during the reaction.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - If temperature-sensitive, conduct the reaction at a lower temperature for a longer duration.
Inefficient purification leading to product loss.- Optimize the HPLC purification gradient to ensure good separation of the product from unreacted starting materials and byproducts. - Use a column with the appropriate stationary phase (e.g., C18) and ensure it is not overloaded.
Presence of Multiple Impurities in the Final Product Unreacted starting materials (F1 ligand, linker, this compound).- Use a slight excess of one reactant to drive the reaction to completion, followed by purification to remove the excess. - Monitor the reaction progress by LC-MS to determine the optimal reaction time.
Formation of side products during the coupling reaction.- The use of coupling reagents can sometimes lead to side products. Ensure the dropwise addition of reagents and maintain the recommended reaction temperature. - Alternative coupling strategies, such as converting the carboxylic acid to an acid chloride, may be explored, but require careful handling due to their reactivity.
Decomposition of the product during workup or purification.- Minimize exposure to strong acids or bases during the workup. - If the product is sensitive to light or air, protect it accordingly.
Difficulty in Purifying F1-RIBOTAC by HPLC Poor separation of the product from starting materials or byproducts.- Adjust the mobile phase composition and gradient slope. A shallower gradient can improve the resolution of closely eluting peaks. - Screen different stationary phases if adequate separation cannot be achieved on a standard C18 column. - Ensure the sample is fully dissolved in the mobile phase before injection to prevent peak distortion.
Product precipitation on the column.- Check the solubility of the F1-RIBOTAC in the mobile phase. If solubility is low, consider adding a small amount of an organic solvent like DMSO to the sample, though this may affect peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for F1-RIBOTAC synthesis?

The synthesis of F1-RIBOTAC is a multi-step process that typically involves:

  • Synthesis of the F1 RNA-binding ligand: This is the moiety that recognizes and binds to the target QSOX1-a mRNA.

  • Synthesis of this compound: This component is responsible for recruiting the endogenous RNase L enzyme.

  • Linker attachment: A bifunctional linker is typically attached to either the F1 ligand or the RNA recruiter.

  • Conjugation: The final step involves the coupling of the F1-linker intermediate with the RNA recruiter (or vice-versa) to form the complete F1-RIBOTAC molecule.

  • Purification: The final product is purified, typically using High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for the synthesis of F1-RIBOTAC.

Q2: What is the mechanism of action for F1-RIBOTAC?

F1-RIBOTAC functions by a mechanism of induced proximity. The F1 portion of the molecule binds specifically to a structured region in the 5' untranslated region of QSOX1-a mRNA. The this compound moiety then recruits the latent cellular enzyme, RNase L. This induced proximity leads to the dimerization and activation of RNase L, which then cleaves the target mRNA, leading to its degradation and a subsequent reduction in the levels of the QSOX1-a protein.[1]

F1_RIBOTAC_Mechanism F1_RIBOTAC F1-RIBOTAC QSOX1_mRNA QSOX1-a mRNA F1_RIBOTAC->QSOX1_mRNA Binds RNase_L RNase L F1_RIBOTAC->RNase_L Recruits Degradation mRNA Degradation QSOX1_mRNA->Degradation Leads to RNase_L->Degradation Leads to

Caption: Mechanism of action of F1-RIBOTAC.

Q3: How critical is the linker in F1-RIBOTAC design and synthesis?

The linker is a critical component that connects the RNA-binding molecule to the RNase L recruiter. Its length and chemical composition can significantly impact the efficacy of the RIBOTAC. An optimal linker length is crucial for allowing the formation of a productive ternary complex between the RIBOTAC, the target RNA, and RNase L. A linker that is too short may cause steric hindrance, while one that is too long could lead to reduced potency.

Q4: What are the key analytical techniques for characterizing the final F1-RIBOTAC product?

The successful synthesis and purification of F1-RIBOTAC should be confirmed using a combination of analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized molecule, verifying its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all components (F1 ligand, linker, and this compound) and the newly formed covalent bonds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A single, sharp peak is indicative of a highly pure compound.

This technical support guide is intended to provide a foundational resource for researchers. For specific experimental details, it is recommended to consult the original research publications describing the synthesis of F1-RIBOTAC.

References

Validation & Comparative

A Comparative Analysis of Two Pioneering RNA Recruiters for Targeted RNA Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of RNA-targeted therapeutics, a novel class of molecules known as Ribonuclease Targeting Chimeras (RIBOTACs) has emerged as a powerful tool for inducing the degradation of specific RNA molecules. This guide provides a detailed comparison of two seminal RNA recruiters, herein designated as RNA Recruiter 1, which targets the primary microRNA-96 (pri-miR-96), and RNA Recruiter 2, a repurposed kinase inhibitor targeting the precursor microRNA-21 (pre-miR-21). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the efficacy and underlying mechanisms of these innovative molecules.

Principle of Action: Hijacking a Cellular Nuclease

Both RNA Recruiter 1 and 2 operate on the same fundamental principle: they are bifunctional molecules designed to bind to a specific target RNA and simultaneously recruit an endogenous ribonuclease, RNase L, to that target. RNase L, a key component of the innate immune system, is a latent nuclease that, upon recruitment and activation, cleaves the target RNA, leading to its subsequent degradation by the cellular machinery. This targeted degradation of disease-associated RNAs offers a promising therapeutic strategy.

Quantitative Comparison of Efficacy

The following table summarizes the key performance metrics of RNA Recruiter 1 and this compound based on published experimental data.

FeatureRNA Recruiter 1 (targeting pri-miR-96)This compound (targeting pre-miR-21)
Target RNA Primary microRNA-96 (pri-miR-96)Precursor microRNA-21 (pre-miR-21)
RNA Binding Module Targaprimir-96 (TGP-96)Dovitinib (a repurposed kinase inhibitor)
RNase L Recruiting Module 2'-5' polyadenylate (2'-5'A)Heterocyclic small molecule
Binding Affinity (Kd) of Parent Binder ~40-fold tighter binding of dimeric TGP-96 compared to its monomers[1]3 µM (Dovitinib to pre-miR-21)[2]
Cellular Potency (Mature miRNA Reduction) Reduction of mature miR-96 at 50 nM in MDA-MB-231 cells[1]~30% reduction at 0.2 µM in MDA-MB-231 cells (25-fold more potent than parent compound)[2]
Phenotypic Effect Triggers apoptosis in triple-negative breast cancer (TNBC) cells by de-repressing FOXO1[3]Reduces invasiveness of MDA-MB-231 cells by ~30% at 5 µM[4]

Mechanism of Action and Experimental Workflow

The mechanism of action for both RNA recruiters involves the formation of a ternary complex between the recruiter molecule, the target RNA, and RNase L. This proximity-induced dimerization and activation of RNase L leads to the cleavage of the target RNA.

Mechanism_of_Action cluster_0 RNA Recruiter Action RNA_Recruiter RNA Recruiter (Bifunctional Molecule) Ternary_Complex Ternary Complex (Recruiter + RNA + RNase L) RNA_Recruiter->Ternary_Complex Binds Target_RNA Target RNA (e.g., pri-miR-96 or pre-miR-21) Target_RNA->Ternary_Complex Binds RNase_L Inactive RNase L (Monomer) RNase_L->Ternary_Complex Recruited Active_RNase_L Active RNase L (Dimer) Ternary_Complex->Active_RNase_L Induces Dimerization & Activation Cleaved_RNA Cleaved RNA Fragments Active_RNase_L->Cleaved_RNA Cleaves Target RNA Degradation RNA Degradation Cleaved_RNA->Degradation

Caption: General mechanism of action for RNA recruiters.

The experimental validation of these RNA recruiters typically follows a standardized workflow to assess their binding, cleavage activity, and cellular effects.

Experimental_Workflow cluster_1 Validation Workflow Binding_Assay 1. In Vitro Binding Assay (e.g., Microscale Thermophoresis, Filter Binding Assay) Cleavage_Assay 2. In Vitro Cleavage Assay (with recombinant RNase L) Binding_Assay->Cleavage_Assay Confirm Target Engagement Cellular_Assay 3. Cellular Activity Assay (e.g., RT-qPCR for miRNA levels) Cleavage_Assay->Cellular_Assay Validate Degradation Phenotypic_Assay 4. Phenotypic Assay (e.g., Apoptosis, Invasion Assay) Cellular_Assay->Phenotypic_Assay Assess Biological Effect Specificity_Assay 5. Specificity Profiling (e.g., miRNA microarray, RNA-seq) Cellular_Assay->Specificity_Assay Determine Off-Target Effects

Caption: Standard experimental workflow for validating RNA recruiters.

Detailed Experimental Protocols

In Vitro Cleavage Assay

This assay is crucial for demonstrating the direct, RNase L-dependent cleavage of the target RNA by the RNA recruiter.

Objective: To determine if the RNA recruiter can induce RNase L-mediated cleavage of the target RNA in a controlled, cell-free environment.

Materials:

  • 5'-radiolabeled target RNA (e.g., pri-miR-96 or pre-miR-21)

  • RNA Recruiter compound

  • Recombinant human RNase L

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Nuclease-free water

  • Denaturing polyacrylamide gel (e.g., 8 M urea)

  • Gel loading buffer

  • Phosphorimager system

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, 5'-radiolabeled target RNA, and the RNA Recruiter at various concentrations.

  • Initiate the reaction by adding recombinant RNase L.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding a gel loading buffer containing a denaturing agent (e.g., formamide).

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the radiolabeled RNA fragments using a phosphorimager. The appearance of cleavage products of the expected size indicates successful recruitment and activation of RNase L.

Cellular Activity Assay (RT-qPCR)

This assay quantifies the reduction of the target miRNA levels within cells treated with the RNA recruiter.

Objective: To measure the dose-dependent effect of the RNA recruiter on the intracellular levels of the target miRNA.

Materials:

  • Cultured cells (e.g., MDA-MB-231)

  • RNA Recruiter compound

  • Cell culture medium and supplements

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers specific for the target miRNA and a housekeeping gene (e.g., U6 snRNA)

  • Real-time PCR instrument

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the RNA Recruiter or a vehicle control.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Perform reverse transcription to synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with primers for the target miRNA and the housekeeping gene.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative expression of the target miRNA, normalized to the housekeeping gene. A dose-dependent decrease in the target miRNA level indicates successful cellular activity of the RNA recruiter.

Conclusion

Both RNA Recruiter 1 and this compound represent significant advancements in the field of targeted RNA degradation. RNA Recruiter 1, targeting pri-miR-96, was a pioneering example demonstrating the feasibility of this approach. This compound, a repurposed kinase inhibitor targeting pre-miR-21, showcases the potential of reprogramming existing drugs to create novel RNA-targeting therapeutics with enhanced potency. The choice between different RNA recruiters will ultimately depend on the specific RNA target, the desired therapeutic outcome, and the pharmacokinetic and pharmacodynamic properties of the molecule. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of novel RNA recruiter molecules.

References

Unveiling the Specificity of RNA Recruiter 2: A Comparative Analysis Using RNA-Seq

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted therapeutics, the ability to precisely modulate RNA function holds immense promise. This guide provides a comprehensive comparison of RNA Recruiter 2, a novel RIBOTAC (Ribonuclease Targeting Chimera), with alternative RNA degradation technologies, utilizing RNA-Sequencing (RNA-Seq) as the gold standard for specificity assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the on-target and off-target effects of emerging RNA-targeting modalities.

Executive Summary

This compound is a small molecule designed to selectively bind to a target RNA and recruit an endogenous ribonuclease, RNase L, to induce its degradation. This mechanism offers a powerful strategy for downregulating disease-causing RNAs. To validate the specificity of this approach, a thorough transcriptome-wide analysis is essential. This guide presents a comparative framework, using RNA-Seq data to evaluate this compound against established RNA interference (siRNA) and CRISPR-Cas13 technologies. The data demonstrates that while all three modalities can effectively degrade their intended RNA targets, they exhibit distinct off-target profiles.

Comparative Analysis of RNA Degradation Technologies

The specificity of any RNA-targeting therapeutic is paramount to its clinical success, as off-target effects can lead to unforeseen toxicity and reduced efficacy. RNA-Seq provides a global view of the transcriptome, enabling a rigorous assessment of a compound's intended and unintended effects on gene expression.

FeatureThis compound (Dovitinib-RIBOTAC)LNA Oligonucleotide (anti-miR-21)Parent Small Molecule (Dovitinib)siRNA (Conceptual)CRISPR-Cas13 (Conceptual)
Target pre-miR-21mature miR-21pre-miR-21 (binding)Target mRNATarget RNA
On-Target Efficacy Significant downregulation of pre-miR-21 and mature miR-21Potent downregulation of mature miR-21Inhibition of pre-miR-21 processingHigh degree of target mRNA knockdownHigh degree of target RNA knockdown
Number of Significantly Differentially Expressed Genes (Off-Targets) 3874221070Variable, can be hundreds to thousandsGenerally low, but can have off-targets with sequence homology
Key Off-Target Pathways Affected Primarily pathways downstream of miR-21Pathways downstream of miR-21Broad kinase signaling pathwaysSeed-sequence mediated off-targets affecting miRNA pathwaysTranscripts with sequence similarity to the guide RNA
Mechanism of Action RNase L-mediated degradation of target RNARISC-mediated degradation of target mRNACompetitive binding and inhibition of Dicer processingRISC-mediated cleavage of target mRNACas13-mediated cleavage of target RNA
Mode of Delivery Small molecule, potentially orally bioavailableOligonucleotide, requires specialized deliverySmall molecule, orally bioavailableOligonucleotide, requires specialized deliveryRequires delivery of Cas13 protein and guide RNA (e.g., via viral vectors or lipid nanoparticles)

The data for this compound, LNA Oligonucleotide, and the Parent Small Molecule are derived from the study "Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment." The information for siRNA and CRISPR-Cas13 is based on general knowledge from the literature and is presented for conceptual comparison.

Mechanism of Action and Experimental Workflow

To understand the specificity of this compound, it is crucial to visualize its mechanism of action and the experimental workflow used to assess its transcriptome-wide effects.

RNA_Recruiter_Mechanism cluster_0 Cellular Environment RNA_Recruiter_2 This compound (RIBOTAC) Target_RNA Target RNA (e.g., pre-miR-21) RNA_Recruiter_2->Target_RNA Binds to Target RNA RNase_L Inactive RNase L (Monomer) RNA_Recruiter_2->RNase_L Recruits Degraded_RNA Degraded RNA Fragments Target_RNA->Degraded_RNA Active_RNase_L Active RNase L (Dimer) RNase_L->Active_RNase_L Dimerization & Activation Active_RNase_L->Target_RNA Cleaves Target RNA RNA_Seq_Workflow cluster_1 Experimental Phase cluster_2 Data Analysis Phase Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Treatment 2. Treatment - this compound - Vehicle Control - Alternative (siRNA, etc.) Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction Library_Prep 4. RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing QC 6. Quality Control (e.g., FastQC) Sequencing->QC Alignment 7. Read Alignment (e.g., STAR) QC->Alignment Quantification 8. Gene Expression Quantification Alignment->Quantification DEA 9. Differential Expression Analysis Quantification->DEA Downstream 10. Downstream Analysis (On-target vs. Off-target) DEA->Downstream

A Head-to-Head Comparison of RNA Degradation Technologies: RNA Recruiter 2 (RIBOTACs) vs. CRISPR-Cas13

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the rapidly evolving landscape of targeted RNA degradation, choosing the optimal technology is a critical decision. This guide provides an objective comparison of two prominent platforms: small-molecule RNA degraders, exemplified by RNA Recruiter 2 (a type of RIBOTAC), and the CRISPR-Cas13 system. We delve into their mechanisms of action, present available performance data, and outline key experimental protocols to inform your research and development efforts.

At a Glance: Key Differences

FeatureThis compound (RIBOTACs)CRISPR-Cas13
Targeting Moiety Small moleculeGuide RNA (gRNA)
Target Recognition RNA secondary/tertiary structureRNA primary sequence
Effector Recruited endogenous RNase LExogenous Cas13 enzyme
Delivery Potentially oral bioavailability (small molecule)Viral vectors, lipid nanoparticles, electroporation
Specificity Dependent on the selectivity of the small molecule binderDependent on gRNA sequence and Cas13 fidelity
Potential Off-Targets Structurally similar RNAs, non-specific RNase L activationRNAs with sequence homology to the gRNA, collateral cleavage

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between these two technologies lies in how they recognize and eliminate a target RNA molecule.

This compound: Hijacking an Endogenous Nuclease

This compound is a specific compound that falls under the broader category of Ribonuclease Targeting Chimeras (RIBOTACs). These are bifunctional small molecules designed to bring a target RNA and an endogenous ribonuclease, typically RNase L, into close proximity.

The mechanism unfolds in a series of steps:

  • Binding: The "recruiter" portion of the RIBOTAC, a small molecule, is designed to specifically bind to a unique structural motif (e.g., a hairpin loop) on the target RNA.

  • Recruitment: The other end of the RIBOTAC is a ligand for RNase L, a latent endonuclease present in the cytoplasm.

  • Activation and Cleavage: By bringing multiple RNase L molecules together on the RNA scaffold, the RIBOTAC induces their dimerization and activation, leading to the cleavage and subsequent degradation of the target RNA.

RIBOTAC_Mechanism cluster_cell Cell Cytoplasm cluster_ternary Ternary Complex Formation TargetRNA Target RNA (with specific structure) DegradedRNA Degraded RNA Fragments TernaryComplex Target RNA-RIBOTAC-RNase L Complex TargetRNA->TernaryComplex Binds to structure RIBOTAC This compound (RIBOTAC) RIBOTAC->TernaryComplex RNaseL_inactive Inactive RNase L (monomer) RNaseL_inactive->TernaryComplex Recruited RNaseL_active Active RNase L (dimer) RNaseL_active->TargetRNA Cleaves target RNA TernaryComplex->RNaseL_active Induces dimerization and activation

Caption: Mechanism of RNA degradation by this compound (RIBOTAC).

CRISPR-Cas13: A Programmable RNA Nuclease

The CRISPR-Cas13 system is a powerful tool for RNA degradation that leverages a guide RNA (gRNA) to direct the Cas13 enzyme to a specific target RNA sequence.

The process is as follows:

  • Complex Formation: The Cas13 protein combines with a synthetic gRNA, which contains a "spacer" sequence that is complementary to the target RNA.

  • Target Recognition: The Cas13-gRNA complex scans the transcriptome for an RNA molecule that matches the gRNA's spacer sequence.

  • Cleavage: Upon binding to the target RNA, the Cas13 enzyme becomes activated and cleaves the target RNA. Some Cas13 variants have been reported to exhibit "collateral cleavage," where upon activation, they can non-specifically degrade other nearby RNA molecules. However, high-fidelity Cas13 variants with minimal collateral effects have been engineered[1].

CRISPR_Cas13_Mechanism cluster_delivery Delivery into Cell cluster_cell Cell Nucleus/Cytoplasm Cas13_gRNA_plasmid Cas13 & gRNA Plasmids or RNP Complex Cas13_protein Cas13 Protein Cas13_gRNA_plasmid->Cas13_protein Expression gRNA Guide RNA (gRNA) Cas13_gRNA_plasmid->gRNA Transcription ActiveComplex Active Cas13-gRNA Complex Cas13_protein->ActiveComplex gRNA->ActiveComplex TargetRNA Target RNA (with specific sequence) ActiveComplex->TargetRNA Binds to complementary sequence DegradedRNA Degraded RNA Fragments TargetRNA->DegradedRNA Cleavage

Caption: Mechanism of RNA degradation by the CRISPR-Cas13 system.

Performance Comparison: A Data-Driven Overview

Direct, side-by-side comparative studies with quantitative data for this compound and CRISPR-Cas13 are limited in the current literature. The following table summarizes performance metrics gleaned from various studies on RIBOTACs and CRISPR-Cas13 systems. It is important to note that these values are not from direct comparative experiments and can vary significantly based on the specific target, cell type, and experimental conditions.

Performance MetricThis compound (RIBOTACs)CRISPR-Cas13
On-Target Degradation Efficiency ~40-60% reduction in target RNA/protein levels reported for some RIBOTACs[2][3].Can achieve >90% knockdown, but efficiency is variable depending on the Cas13 ortholog and gRNA design[4][5].
Specificity High specificity can be achieved with highly selective small-molecule binders. Off-target effects are primarily a concern if the binder recognizes other RNAs with similar structures[6][7].Generally high specificity due to sequence-based targeting. Mismatches between the gRNA and target can be tolerated to some extent, leading to off-target effects. Engineered high-fidelity Cas13 variants show improved specificity[8].
Off-Target Effects Potential for non-specific RNase L activation at high concentrations, though studies suggest localized activation. Off-target binding of the small molecule is a key consideration[6][7]."Collateral cleavage" of non-target RNAs has been observed with some Cas13 variants, especially with high target RNA expression. Transcriptome-wide off-target effects are a concern and require careful validation[9][10][11].
Delivery Efficiency As small molecules, RIBOTACs have the potential for good cell permeability and oral bioavailability, though this is compound-dependent. Nanoparticle formulations are also being explored to improve delivery[3].Delivery is a major challenge. Common methods include viral vectors (e.g., AAV), lipid nanoparticles, and electroporation of ribonucleoprotein (RNP) complexes. Efficiency varies greatly by cell type and delivery method[12][13][14][15].
Duration of Effect The effect is transient and depends on the pharmacokinetic and pharmacodynamic properties of the small molecule.Can be transient (RNP delivery) or long-lasting (viral vector delivery leading to stable expression of Cas13 and gRNA).

Experimental Protocols: A Guide to Implementation

Quantifying RNA Degradation by this compound (RIBOTACs)

Objective: To determine the efficacy of a RIBOTAC in degrading a target RNA in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells of interest at an appropriate density in a multi-well format.

    • Treat cells with a dose-response range of the RIBOTAC or a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time course (e.g., 24, 48, 72 hours).

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercially available kit (e.g., TRIzol, RNeasy).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).

  • Reverse Transcription Quantitative PCR (RT-qPCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

    • Perform qPCR using primers specific for the target RNA and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Calculate the relative expression of the target RNA in treated versus control cells using the ΔΔCt method.

  • RNase L-Dependency Validation (Crucial):

    • To confirm the mechanism of action, repeat the experiment in cells where RNase L has been knocked down (e.g., using siRNA or CRISPR)[16][17]. A significant reduction in the RIBOTAC's efficacy in these cells would confirm its dependence on RNase L.

Workflow Diagram:

RIBOTAC_Protocol A 1. Cell Seeding B 2. Treatment with RIBOTAC (dose-response and time-course) A->B C 3. Cell Lysis and Total RNA Extraction B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. Quantitative PCR (qPCR) - Target RNA - Housekeeping Gene D->E F 6. Data Analysis (ΔΔCt Method) E->F G Validation: Repeat in RNase L Knockdown Cells F->G Confirm Mechanism

Caption: Experimental workflow for quantifying RIBOTAC-mediated RNA degradation.

Quantifying RNA Degradation by CRISPR-Cas13

Objective: To measure the knockdown efficiency of a target RNA using the CRISPR-Cas13 system.

Methodology:

  • gRNA Design and Cloning:

    • Design several gRNAs targeting different regions of the target RNA using online tools.

    • Synthesize and clone the gRNA sequences into an appropriate expression vector.

  • Delivery of CRISPR-Cas13 Components:

    • Co-transfect the Cas13 expression plasmid and the gRNA expression plasmid into the target cells using a suitable transfection reagent (e.g., Lipofectamine).

    • Alternatively, deliver pre-assembled Cas13-gRNA ribonucleoprotein (RNP) complexes via electroporation or lipid-based methods.

    • Include a non-targeting gRNA as a negative control.

  • Post-Transfection Incubation:

    • Incubate the cells for 48-72 hours to allow for expression of the CRISPR components and degradation of the target RNA.

  • RNA Extraction and RT-qPCR:

    • Follow the same procedure as for RIBOTACs (Steps 2 and 3 above) to extract RNA, synthesize cDNA, and perform qPCR to quantify the level of the target RNA relative to a housekeeping gene and the non-targeting control.

  • Off-Target Analysis (Recommended):

    • To assess specificity, perform RNA-sequencing (RNA-seq) on samples treated with the targeting gRNA and the non-targeting control to identify any unintended changes in the transcriptome.

Workflow Diagram:

CRISPR_Protocol A 1. gRNA Design and Cloning B 2. Delivery of Cas13 and gRNA (e.g., Transfection, Electroporation) A->B C 3. Incubation (48-72h) B->C D 4. RNA Extraction and RT-qPCR (as in RIBOTAC protocol) C->D E 5. Data Analysis (Compare to non-targeting gRNA) D->E F Optional: RNA-seq for Off-Target Analysis E->F Assess Specificity

References

A Comparative Analysis of RIBOTACs Featuring the F1-RIBOTAC RNase L Recruiter

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ribonuclease Targeting Chimeras (RIBOTACs) developed with the RNase L recruiter utilized in F1-RIBOTAC against other RIBOTACs. The analysis is supported by experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of this RNA degradation platform.

RIBOTACs are bifunctional molecules designed to selectively degrade target RNA molecules by hijacking the endogenous ribonuclease L (RNase L) system. These chimeras consist of a small molecule that binds to a specific RNA target, a linker, and a moiety that recruits and activates RNase L, leading to the cleavage of the target RNA. This guide focuses on the performance of RIBOTACs, with a particular emphasis on those employing the RNase L recruiter found in F1-RIBOTAC, a molecule developed to target the mRNA of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an oncogene implicated in breast cancer.

Mechanism of Action

The general mechanism of RIBOTACs involves the binding of the RNA-targeting moiety to a specific structural motif on the target RNA. This event brings the RNase L recruiting moiety into proximity with latent RNase L enzymes in the cell. The recruiter then induces the dimerization and activation of RNase L, which in turn cleaves the target RNA at specific sites, typically after unpaired uridine (B1682114) residues. This targeted degradation leads to a reduction in the levels of the pathogenic RNA and, consequently, the protein it encodes.

RIBOTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 RNA Degradation Target_RNA Target RNA Ternary_Complex Target RNA :: RIBOTAC :: RNase L Target_RNA->Ternary_Complex RNase_L_inactive Inactive RNase L (Monomer) RNase_L_inactive->Ternary_Complex RIBOTAC RIBOTAC RIBOTAC->Target_RNA Binds to RIBOTAC->RNase_L_inactive Recruits RNase_L_active Active RNase L (Dimer) Ternary_Complex->RNase_L_active Induces Dimerization & Activation Degraded_RNA Degraded RNA Fragments RNase_L_active->Degraded_RNA Cleaves Target RNA

Figure 1: General signaling pathway of RIBOTAC-mediated RNA degradation.

Comparative Performance of RIBOTACs

The efficacy of a RIBOTAC is dependent on several factors, including the binding affinity of the RNA ligand, the efficiency of the RNase L recruiter, and the length and composition of the linker. Below is a comparison of the performance of F1-RIBOTAC with other notable RIBOTACs.

RIBOTACTarget RNACell LineConcentration% mRNA ReductionPhenotypic Effect
F1-RIBOTAC QSOX1-a mRNAMDA-MB-23110 µM~35%[1]~40% decrease in cell invasiveness[1]
JUN-RIBOTAC JUN mRNAMia PaCa-22 µM~40%-
c-Myc-RIBOTAC MYC mRNAOPM2Not Specified~75%[2]Inhibition of cell growth[2]
pre-miR-21 RIBOTAC pre-miR-21MDA-MB-2315 µM~30% (pre-miR-21)~30% reduction in invasiveness[3]

Experimental Protocols

In Vitro RNase L Activation Assay

This assay assesses the ability of a RIBOTAC to induce the dimerization and activation of RNase L in a cell-free system.

Methodology:

  • Reagents: Recombinant human RNase L, a fluorescently labeled RNA substrate (e.g., a short RNA oligonucleotide with a 5'-fluorescein (FAM) and a 3'-quencher (BHQ)), the RIBOTAC of interest, and a suitable reaction buffer.

  • Procedure:

    • Incubate the fluorescently labeled RNA substrate with recombinant RNase L in the reaction buffer.

    • Add the RIBOTAC at various concentrations.

    • Monitor the increase in fluorescence over time using a plate reader. Cleavage of the RNA substrate by activated RNase L separates the fluorophore from the quencher, resulting in an increased fluorescent signal.

  • Data Analysis: Plot the rate of fluorescence increase against the RIBOTAC concentration to determine the EC50 for RNase L activation.

RNaseL_Activation_Assay cluster_0 Assay Components cluster_1 Reaction and Measurement RNA_Probe Fluorescent RNA Probe (FAM-RNA-BHQ) Incubation Incubation RNA_Probe->Incubation RNase_L Recombinant RNase L RNase_L->Incubation RIBOTAC RIBOTAC RIBOTAC->Incubation Fluorescence_Measurement Measure Fluorescence Incubation->Fluorescence_Measurement RNase L activation leads to probe cleavage and increased fluorescence

Figure 2: Workflow for the in vitro RNase L activation assay.
Cellular RNA Degradation Assay

This assay quantifies the reduction of the target RNA in a cellular context.

Methodology:

  • Cell Culture: Plate the desired cell line (e.g., MDA-MB-231 for F1-RIBOTAC) and allow them to adhere overnight.

  • Treatment: Treat the cells with the RIBOTAC at various concentrations for a specified period (e.g., 24-48 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

  • RT-qPCR: Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to quantify the levels of the target mRNA. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the percentage of mRNA reduction relative to a vehicle-treated control.

Cell Invasion Assay

This assay evaluates the phenotypic consequence of target RNA degradation, particularly relevant for cancer-related targets like QSOX1.

Methodology:

  • Cell Treatment: Treat the cancer cells with the RIBOTAC or vehicle control for a predetermined time.

  • Boyden Chamber Assay:

    • Seed the treated cells in the upper chamber of a Matrigel-coated Boyden chamber insert.

    • Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Incubate for a period that allows for cell invasion (e.g., 24 hours).

  • Quantification: Stain the cells that have invaded through the Matrigel and migrated to the bottom of the insert. Count the number of invaded cells under a microscope.

  • Data Analysis: Compare the number of invaded cells in the RIBOTAC-treated group to the control group to determine the percentage decrease in invasiveness.

Conclusion

RIBOTACs represent a promising therapeutic modality for targeting RNA. The F1-RIBOTAC, with its specific RNase L recruiter, demonstrates effective degradation of QSOX1-a mRNA and a corresponding reduction in cancer cell invasiveness.[1] Comparative analysis with other RIBOTACs highlights the variability in potency, which is influenced by the choice of RNA binder, recruiter, and linker. The provided experimental protocols offer a framework for the evaluation and comparison of novel RIBOTACs, which is crucial for the continued development and optimization of this technology for therapeutic applications.

References

A Head-to-Head Comparison of RNA Recruiter 2 and Other Small Molecule RNA Binders in RNA Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RNA recruiter 2 (a key component of F1-RIBOTAC) with other notable small molecule RNA binders that induce RNA degradation. This analysis is supported by experimental data on binding affinity and cellular activity, along with detailed protocols for the key experimental assays.

In the burgeoning field of RNA-targeted therapeutics, small molecules that can bind to RNA and modulate its function are of significant interest. A particularly promising strategy is the use of Ribonuclease Targeting Chimeras (RIBOTACs), which are bifunctional molecules that recruit endogenous ribonucleases to degrade a target RNA. This guide focuses on a head-to-head comparison of this compound, the RNA-binding component of F1-RIBOTAC that targets QSOX1 mRNA, with other small molecules designed to induce the degradation of specific RNA targets.

Mechanism of Action: RIBOTAC-mediated RNA Degradation

The small molecules discussed in this guide primarily function through a RIBOTAC mechanism. This involves an RNA-binding moiety tethered via a linker to a molecule that recruits a ribonuclease, typically RNase L. The binding of the chimera to the target RNA brings RNase L into close proximity, leading to the cleavage and subsequent degradation of the target RNA.

Figure 1. General mechanism of action for RIBOTACs.

Quantitative Comparison of Performance

The efficacy of these RNA-degrading small molecules can be assessed by their binding affinity to the target RNA and their ability to induce degradation of the target RNA in a cellular context. The following tables summarize the available quantitative data for this compound (F1) and other comparable small molecule RNA binders.

Molecule (Target RNA)RNA Binding MoietyBinding Affinity (Kd)Cell LineCellular Activity
F1-RIBOTAC (QSOX1-a mRNA)F1 (this compound)16 ± 6 µM[1]MDA-MB-231~35% mRNA reduction at 10 µM[1]
pre-miR-21 binder (pre-miR-21)Compound 52Mid-nanomolarAGS, ASPC1Reduction in miR-21 levels[2]
r(G4C2)exp RIBOTAC (C9orf72 intron 1)Benzimidazole derivativeNot specifiedc9ALS/FTD patient lymphoblastoid cells~64% reduction of mutant transcript at 500 nM
LGALS1 RIBOTAC (LGALS1 mRNA)F3Not specifiedMDA-MB-231~46% mRNA reduction at 10 µM

Note: Direct comparison of cellular activity should be interpreted with caution due to variations in experimental conditions, cell lines, and the nature of the RNA targets.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Transcription of RNA for Binding Assays

This protocol describes the synthesis of a target RNA sequence for use in binding affinity assays.

IVT_Workflow cluster_0 Template Preparation cluster_1 In Vitro Transcription cluster_2 RNA Purification Plasmid Plasmid with T7 promoter and target sequence Linearize Linearize plasmid with restriction enzyme Plasmid->Linearize Purify_DNA Purify linearized DNA template Linearize->Purify_DNA IVT_mix Assemble IVT reaction: - Linearized DNA - T7 RNA Polymerase - NTPs - Buffer Purify_DNA->IVT_mix Add to reaction Incubate Incubate at 37°C IVT_mix->Incubate DNase_treat DNase I treatment to remove template Incubate->DNase_treat Purify_RNA Purify RNA (e.g., LiCl precipitation or column-based kit) DNase_treat->Purify_RNA Proceed to purification QC Quality Control: - Concentration (Nanodrop) - Integrity (Gel electrophoresis) Purify_RNA->QC

Figure 2. Workflow for in vitro transcription of RNA.

Materials:

  • Linearized plasmid DNA containing the target RNA sequence downstream of a T7 promoter.

  • T7 RNA Polymerase

  • NTPs (ATP, GTP, CTP, UTP)

  • Transcription Buffer (10x)

  • RNase inhibitor

  • DNase I, RNase-free

  • Nuclease-free water

  • RNA purification kit or reagents for LiCl precipitation

Procedure:

  • Reaction Setup: In a nuclease-free tube at room temperature, assemble the following reaction mixture:

    • 1 µg linearized DNA template

    • 2 µL 10x Transcription Buffer

    • 2 µL 100 mM DTT

    • 2 µL of each 25 mM NTP

    • 1 µL RNase inhibitor

    • 2 µL T7 RNA Polymerase

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification: Purify the transcribed RNA using a column-based kit according to the manufacturer's instructions or by lithium chloride precipitation.

  • Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA by running a sample on a denaturing agarose (B213101) or polyacrylamide gel.

Chemical Cross-Linking and Isolation by Pull-down (Chem-CLIP)

Chem-CLIP is used to confirm the direct binding of a small molecule to its target RNA within cells.

Materials:

  • Cells expressing the target RNA

  • Chem-CLIP probe (small molecule of interest conjugated to a cross-linker and a purification tag like biotin)

  • Cell lysis buffer

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • RNA extraction kit

  • RT-qPCR reagents

Procedure:

  • Cell Treatment: Treat cells with the Chem-CLIP probe at the desired concentration for an appropriate amount of time.

  • Cell Lysis: Harvest and lyse the cells to release the RNA and protein content.

  • RNA Pull-down: Add streptavidin-coated magnetic beads to the cell lysate to capture the biotin-tagged Chem-CLIP probe that is cross-linked to the target RNA.

  • Washing: Wash the beads extensively to remove non-specifically bound molecules.

  • RNA Elution and Extraction: Elute the captured RNA from the beads and perform RNA extraction.

  • Analysis: Analyze the enrichment of the target RNA in the pull-down fraction compared to the input lysate using RT-qPCR.

Reverse Transcription-Quantitative PCR (RT-qPCR) for RNA Degradation Analysis

This protocol is used to quantify the amount of a specific RNA in a sample to determine the extent of degradation.

RT_qPCR_Workflow cluster_0 RNA to cDNA cluster_1 qPCR Amplification cluster_2 Data Analysis RNA_sample Total RNA from treated and control cells RT_reaction Reverse Transcription: - RNA template - Reverse Transcriptase - Primers (random hexamers or oligo(dT)) - dNTPs RNA_sample->RT_reaction cDNA cDNA RT_reaction->cDNA qPCR_mix qPCR Reaction Mix: - cDNA template - Gene-specific primers - DNA Polymerase - SYBR Green or probe cDNA->qPCR_mix Add as template qPCR_run Real-time PCR amplification qPCR_mix->qPCR_run Ct_values Quantification Cycle (Ct) values qPCR_run->Ct_values Normalization Normalize to reference gene Ct_values->Normalization Relative_quant Calculate relative RNA levels (e.g., ΔΔCt method) Normalization->Relative_quant

Figure 3. Workflow for RT-qPCR analysis of RNA degradation.

Materials:

  • Total RNA extracted from cells treated with the RNA-degrading small molecule and control cells.

  • Reverse transcriptase and buffer

  • Random primers or oligo(dT) primers

  • dNTPs

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • Gene-specific forward and reverse primers for the target RNA and a reference gene.

Procedure:

  • Reverse Transcription:

    • In a nuclease-free tube, combine 1 µg of total RNA, primers, and dNTPs.

    • Incubate at 65°C for 5 minutes, then place on ice.

    • Add reverse transcriptase and buffer, and incubate according to the manufacturer's protocol (e.g., 42°C for 50 minutes, followed by 70°C for 15 minutes to inactivate the enzyme).

  • qPCR:

    • Prepare a qPCR master mix containing the qPCR mix, forward and reverse primers for the target gene or reference gene.

    • In a qPCR plate, add the diluted cDNA to the master mix.

    • Run the qPCR reaction in a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

  • Data Analysis:

    • Determine the quantification cycle (Ct) value for the target and reference genes in both treated and control samples.

    • Calculate the relative RNA levels using the ΔΔCt method, normalizing the target gene expression to the reference gene.

In Vitro RNase L Cleavage Assay

This assay directly measures the ability of a RIBOTAC to induce RNase L-mediated cleavage of a target RNA in a cell-free system.

Materials:

  • In vitro transcribed and labeled (e.g., with a fluorescent dye) target RNA.

  • Recombinant human RNase L

  • RIBOTAC molecule

  • Cleavage buffer (e.g., 25 mM Tris-HCl pH 7.4, 100 mM KCl, 10 mM MgCl2, 40 µM ATP, 7 mM β-mercaptoethanol)[3]

  • 2-5A (p35'A(2'p5'A)2) as a positive control for RNase L activation[3]

Procedure:

  • Reaction Setup: In a nuclease-free tube, combine the labeled target RNA and the RIBOTAC molecule in the cleavage buffer.

  • Enzyme Addition: Add recombinant RNase L to the reaction mixture. For a positive control, set up a reaction with the target RNA, RNase L, and 2-5A. Include a negative control with only the target RNA and RNase L.

  • Incubation: Incubate the reactions at 30°C for a defined period (e.g., 1-2 hours).

  • Analysis: Analyze the RNA cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize the labeled RNA fragments. A decrease in the full-length RNA band and the appearance of smaller cleavage products in the presence of the RIBOTAC and RNase L indicates successful cleavage.

Conclusion

This compound, as the RNA-binding component of F1-RIBOTAC, demonstrates the potential of small molecules to specifically target and induce the degradation of a disease-relevant mRNA. The comparison with other RIBOTACs highlights the versatility of this approach in targeting various types of RNA, including miRNA precursors and repeat expansion transcripts. While the binding affinities and cellular efficiencies vary depending on the specific molecule and its target, the underlying principle of recruiting endogenous nucleases offers a powerful and catalytic mechanism for RNA knockdown. The provided experimental protocols serve as a foundation for researchers to further explore and develop novel small molecule RNA binders for therapeutic applications. Further optimization of binding affinity, cellular permeability, and RNase L recruitment efficiency will be crucial for advancing this promising class of molecules towards clinical development.

References

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